Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Description
The exact mass of the compound Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAJVACDXDXTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263275 | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187582-59-7 | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187582-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate chemical properties"
An In-Depth Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: Properties, Synthesis, and Synthetic Utility
Introduction
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The oxazole ring is a key structural motif found in a wide array of natural products and synthetic molecules, exhibiting diverse biological activities.[1][2] As a versatile synthetic building block, this compound serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. Its structure, featuring a reactive bromine atom at the 2-position, an ester group at the 4-position, and a methyl group at the 5-position, allows for precise and regioselective modifications. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its extensive applications in modern carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to drug discovery.[2][3]
Physicochemical and Spectroscopic Properties
The fundamental properties of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate are summarized below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | N/A |
| CAS Number | 477873-77-3 | [4] |
| Molecular Formula | C₇H₈BrNO₃ | N/A |
| Molecular Weight | 234.05 g/mol | N/A |
| Appearance | White to off-white solid or powder (Typical) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | [5] |
| SMILES | CCOC(=O)C1=C(ON=C1Br)C | N/A |
Note: Physical properties such as melting and boiling points are not consistently reported and can vary based on purity.
Synthesis of the Oxazole Core
The synthesis of substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the cyclization of α-haloketones with amides (Hantzsch synthesis).[1][6][7][8] A practical and representative approach for synthesizing the title compound involves a Hantzsch-type condensation followed by a Sandmeyer-like bromination.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from readily available commercial materials.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Step 1: Synthesis of Ethyl 2-amino-5-methyl-oxazole-4-carboxylate
-
To a stirred solution of ethyl acetoacetate (1.0 equiv.) and urea (1.2 equiv.) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached, which will precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude amino-oxazole intermediate. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
-
Suspend the Ethyl 2-amino-5-methyl-oxazole-4-carboxylate (1.0 equiv.) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.2 equiv.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.5 equiv.) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final title compound.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate lies in the reactivity of the C2-bromine atom. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the facile construction of new carbon-carbon and carbon-nitrogen bonds.[3][9][10]
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling an organic halide with an organoboron compound.[3][11] For Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position.
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).[9][11]
-
Add an anhydrous, degassed solvent (e.g., DME, Toluene, or 1,4-dioxane).
-
Heat the mixture to 80-110°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the 2-aryl-5-methyl-oxazole product.
Stille Coupling
The Stille coupling offers an alternative C-C bond-forming strategy by reacting the bromo-oxazole with an organostannane reagent.[12] This method is particularly effective for creating bonds with vinyl, alkynyl, and aryl partners and is known for its tolerance of a wide range of functional groups.[13][14] The reaction proceeds via a similar catalytic cycle to the Suzuki coupling.[12]
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in pharmaceutical development, and the Buchwald-Hartwig amination provides a powerful method for this transformation.[15][16] This palladium-catalyzed reaction couples the bromo-oxazole with primary or secondary amines, enabling the synthesis of diverse 2-amino-oxazole derivatives.[17][18]
General Protocol for Buchwald-Hartwig Amination:
-
Combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a specialized phosphine ligand (e.g., Xantphos, BINAP, or SPhos, 2-10 mol%) in a dry reaction vessel.[15]
-
Purge the vessel with an inert gas.
-
Add an anhydrous solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture, typically between 80-120°C, and monitor its progress.
-
Upon completion, perform an aqueous workup, extract the product, and purify via column chromatography.
Applications in Research and Drug Development
The true power of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is its role as a versatile intermediate. The cross-coupling reactions described above allow for the rapid and efficient generation of large libraries of structurally diverse oxazole derivatives.[19] This parallel synthesis approach is invaluable in high-throughput screening campaigns to identify new drug leads. The oxazole core itself is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties, making its derivatives prime candidates for further investigation.[1][2][8][20]
Safety and Handling
As with any brominated organic compound, appropriate safety precautions must be taken.
-
Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[5][23]
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a strategically important building block in modern synthetic chemistry. Its well-defined structure and the predictable reactivity of its C-Br bond make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. This versatility enables chemists to efficiently construct complex molecular architectures and explore vast chemical spaces, accelerating the discovery and development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the power of heterocyclic chemistry.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
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Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available from: [Link]
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Jadhav, S. D., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-20. Available from: [Link]
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AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453, 030029. Available from: [Link]
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ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Request PDF. Available from: [Link]
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Vedejs, E., & Lu, Y. (2010). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 75(16), 5531–5538. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 136-144. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Alfa Aesar. (2025). Safety Data Sheet: Ethyl 2-bromobutyrate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495-2498. Available from: [Link]
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An In-depth Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogues and established principles of oxazole chemistry to present a robust and practical resource. All protocols and data are presented with full citations to authoritative sources, ensuring scientific integrity.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a wide range of biological targets.[3] Consequently, oxazole derivatives have been successfully developed into drugs for a variety of diseases, including cancer, bacterial and fungal infections, inflammation, and parasitic diseases.[2][4]
The introduction of a bromine atom and specific alkyl and ester substituents onto the oxazole core, as in the case of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, provides medicinal chemists with a versatile building block for the synthesis of novel bioactive molecules.[5] The bromo-substituent, in particular, serves as a valuable handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[3]
Physicochemical and Spectroscopic Properties
While specific experimental data for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (CAS No. 1187582-59-7) is not extensively reported in the peer-reviewed literature, its properties can be inferred from related compounds and general principles.
Table 1: Physicochemical Properties of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
| Property | Predicted/Inferred Value |
| CAS Number | 1187582-59-7 |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.05 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and have low solubility in water. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light. |
Spectroscopic Characterization (Predicted)
The structural elucidation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of similar compounds found in the literature.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester (a quartet and a triplet) and the methyl group on the oxazole ring (a singlet).
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the ethyl group carbons, and the methyl group carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C=O of the ester, C=N and C-O stretching of the oxazole ring, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis of Substituted Oxazoles: A General Overview
The synthesis of polysubstituted oxazoles can be achieved through several established methods.[8] A common and effective strategy involves the cyclization of α-acylamino ketones, known as the Robinson-Gabriel synthesis.[8] Another powerful method is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[3]
For the synthesis of a 2-bromo-oxazole derivative, a common approach involves the bromination of a pre-formed oxazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS).[3]
Below is a plausible, generalized synthetic workflow for obtaining Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, based on established methodologies for similar structures.
Caption: Generalized synthetic workflow for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Exemplary Experimental Protocol for Bromination of an Oxazole Ring
The following protocol is adapted from a documented procedure for the bromination of a similar oxazole derivative and serves as a representative method.[3]
Materials:
-
Ethyl 5-methyl-oxazole-4-carboxylate (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Dissolve Ethyl 5-methyl-oxazole-4-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate are not yet widely documented, its structural features make it a highly valuable intermediate in the development of novel therapeutics.
Role as a Versatile Chemical Building Block
The bromine atom at the 2-position of the oxazole ring is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating the synthesis of large libraries of compounds for biological screening.
Caption: Utility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in generating diverse chemical libraries.
Potential Therapeutic Areas
Based on the known biological activities of the oxazole scaffold, derivatives of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate could be investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many oxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1]
-
Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Drugs: Certain oxazole derivatives have shown promise as anti-inflammatory agents.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. While detailed characterization and application data for this specific molecule are still emerging, the established chemistry of the oxazole scaffold and the utility of bromo-substituents in organic synthesis underscore its potential in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the development of new therapeutic agents.
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A Multi-faceted Spectroscopic Approach to the Structural Elucidation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers and drug development professionals, confirming the precise molecular architecture of such novel entities is a critical step that underpins all subsequent investigation. This document moves beyond a simple recitation of methods to detail the causality behind the analytical strategy, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, with predicted data and interpretation frameworks designed to build a cohesive and undeniable structural proof.
Introduction: The Importance of Unambiguous Characterization
The oxazole ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. Its derivatives, such as Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, serve as versatile intermediates for the synthesis of more complex molecules. The precise placement of the bromo, methyl, and ethyl carboxylate substituents on the oxazole core dictates the compound's reactivity and steric profile. Therefore, a rigorous and systematic approach to structure determination is not merely procedural but fundamental to ensuring the integrity of research and development efforts.[1][2]
This guide outlines a logical workflow that begins with determining the molecular formula and identifying key functional groups, then proceeds to map the intricate proton and carbon framework, and finally, establishes the precise connectivity between all atoms.
Hypothesized Structure and Analytical Workflow
The primary objective is to confirm the molecular structure of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. The proposed structure, including the standard atom numbering scheme used throughout this guide, is presented below.
Caption: Proposed structure of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate with atom numbering.
Our analytical strategy follows a hierarchical and synergistic workflow. Each step provides a piece of the puzzle, and the combination of data from all techniques yields a comprehensive and validated structural picture.[3]
Caption: Synergistic workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
The foundational step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass. The presence of a bromine atom is a key feature to confirm, as it has two abundant isotopes (⁷⁹Br and ⁸¹Br) that produce a characteristic M and M+2 isotopic pattern of nearly 1:1 intensity.[4][5]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy < 5 ppm.
Expected Results and Interpretation
The molecular formula C₇H₈BrNO₃ has a monoisotopic mass of 248.9682 Da. The HRMS data must match this value closely and exhibit the distinct isotopic signature of bromine.
| Ion Species | Calculated Exact Mass (Da) | Expected Intensity (%) |
| [C₇H₉⁷⁹BrNO₃]⁺ | 249.9760 | 100.0 |
| [C₇H₉⁸¹BrNO₃]⁺ | 251.9740 | 97.3 |
A measured mass within 5 ppm of the calculated value for both isotopic peaks provides strong evidence for the proposed elemental composition.
Infrared Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[6] For our target molecule, we expect to identify the ester carbonyl group and vibrations associated with the aromatic oxazole ring.
Experimental Protocol: ATR FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H stretch (aliphatic) | Ethyl and Methyl groups |
| ~1725 | C=O stretch (strong) | Ester carbonyl |
| ~1605 | C=N stretch | Oxazole ring |
| ~1300-1100 | C-O stretch | Ester and Oxazole C-O-C |
The presence of a strong absorption band around 1725 cm⁻¹ is particularly diagnostic for the ester functional group.[7]
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the molecular framework atom by atom.
¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
Expected Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons are deshielded by the adjacent ester oxygen. Coupled to the -CH₃ group (3+1=4 lines). |
| ~2.75 | Singlet (s) | 3H | Oxazole-CH₃ | Aromatic methyl group with no adjacent protons. |
| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupled to the -CH₂- group (2+1=3 lines). |
¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton Analysis
¹³C NMR reveals the number of unique carbon environments, while a DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.
Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
Expected Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~162 | Absent | C =O (Ester) | Carbonyl carbons are typically in this region. |
| ~158 | Absent | C 5-CH₃ | Quaternary carbon of the oxazole ring attached to the methyl group. |
| ~140 | Absent | C 2-Br | Quaternary carbon attached to the electronegative bromine atom, shifted downfield. |
| ~125 | Absent | C 4-COOEt | Quaternary carbon attached to the ester group. |
| ~62 | Negative | -O-C H₂-CH₃ | Aliphatic carbon attached to an oxygen atom. |
| ~14 | Positive | -O-CH₂-C H₃ | Terminal methyl carbon of the ethyl group. |
| ~12 | Positive | Oxazole-C H₃ | Methyl carbon attached to the oxazole ring. |
2D NMR Spectroscopy: Confirming Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the puzzle pieces identified in 1D NMR.
1. 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
Expected Correlation: A cross-peak will be observed between the quartet at ~4.40 ppm and the triplet at ~1.40 ppm, confirming the presence of the ethyl group (-CH₂-CH₃).
2. 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon.
-
Expected Correlations:
-
Proton at ~4.40 ppm will correlate with the carbon at ~62 ppm (-O-C H₂-CH₃).
-
Proton at ~2.75 ppm will correlate with the carbon at ~12 ppm (Oxazole-C H₃).
-
Proton at ~1.40 ppm will correlate with the carbon at ~14 ppm (-O-CH₂-C H₃).
-
Consolidated Structural Verification
The combined data provides a self-validating proof of the structure:
-
HRMS confirmed the molecular formula as C₇H₈BrNO₃.
-
FT-IR identified the key ester (C=O at ~1725 cm⁻¹) and oxazole ring functional groups.
-
¹H NMR established the presence and relative count of three distinct proton environments: an ethyl group and a methyl group.
-
¹³C NMR & DEPT-135 identified all seven unique carbons, including the four quaternary carbons of the substituted oxazole ring and the ester carbonyl, and confirmed the CH₂, and CH₃ assignments.
-
2D COSY and HSQC unequivocally linked the proton and carbon signals, confirming the ethyl group connectivity and the attachment of the methyl group to the oxazole ring.
This systematic and multi-faceted approach leaves no ambiguity, confirming the structure as Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate .
References
- BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
- ChemicalBook. (2022). Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | 1187582-59-7.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
- ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
- N.A. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
- MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
- PMC. (n.d.). Ethyl 3-(10-bromoanthracen-9-yl)-5-methyl-1,2-oxazole-4-carboxylate.
- Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. NPTEL.
- University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
- Traldi, P., Vettori, U., & Clerici, A. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
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A Technical Guide to the Mechanistic Synthesis of Ethyl 2-Bromo-5-methyl-oxazole-4-carboxylate
Abstract
Substituted oxazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their synthesis, therefore, is a subject of significant interest for researchers in drug discovery and development. This guide provides an in-depth, mechanistically-driven exploration of a robust and reliable synthetic pathway to Ethyl 2-Bromo-5-methyl-oxazole-4-carboxylate, a valuable building block for further chemical elaboration. We will dissect a two-stage synthetic strategy, beginning with a Hantzsch-type condensation to construct the oxazole core, followed by a Sandmeyer reaction for the regioselective introduction of the bromine substituent. This document emphasizes the causal reasoning behind procedural choices, ensuring a protocol that is not only reproducible but also fundamentally understood.
Strategic Overview and Retrosynthetic Analysis
The synthesis of a multi-substituted heterocycle like ethyl 2-bromo-5-methyl-oxazole-4-carboxylate requires a strategy that offers high regiochemical control. Direct bromination of a pre-formed ethyl 5-methyl-oxazole-4-carboxylate ring is challenging, as electrophilic substitution on the oxazole nucleus is often difficult and typically favors the C4 or C5 positions unless strongly activated.[1][2]
Therefore, a more dependable approach involves installing a functional group at the C2 position that can be cleanly converted to a bromide. The 2-amino group is an ideal precursor for this transformation via the Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for converting amino groups into a wide array of substituents, including halogens.[3][4]
Our retrosynthetic analysis logically disconnects the target molecule as follows:
-
The C2-Br bond is traced back to a C2-NH₂ group, pointing to a Sandmeyer reaction as the key final step. The precursor is Ethyl 2-amino-5-methyl-oxazole-4-carboxylate .
-
The 2-amino-oxazole core is constructed via a Hantzsch-type synthesis, a classic and highly effective method for building five-membered heterocycles. This involves the condensation of an α-haloketone and an amide-containing reactant.[5][6] The precursors are Ethyl 2-chloroacetoacetate and Urea .
This two-stage pathway provides excellent control over the placement of each substituent on the oxazole ring.
Caption: Mechanism of the Hantzsch-type oxazole formation.
Detailed Experimental Protocol
-
Materials: Ethyl 2-chloroacetoacetate, Urea, Ethanol (absolute).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add urea (1.0 eq) and absolute ethanol to form a slurry.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the slurry.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Slowly add the reaction mixture to an excess of cold water with stirring to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea and other water-soluble impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 2-amino-5-methyl-oxazole-4-carboxylate as a crystalline solid.
-
Stage 2: Sandmeyer Reaction for C2-Bromination
With the 2-amino-oxazole precursor in hand, the final step is the conversion of the amino group to a bromo group. The Sandmeyer reaction is the method of choice for this transformation due to its high yield and reliability, avoiding the challenges of direct electrophilic bromination. [7][8]
Mechanistic Principles
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that proceeds in two main phases: the formation of a diazonium salt and its subsequent copper(I)-catalyzed conversion to the aryl halide. [3]
-
Diazotization: The 2-amino group reacts with a nitrosating agent, typically formed in situ from sodium nitrite and a strong acid (e.g., HBr), or by using an alkyl nitrite (e.g., tert-butyl nitrite) in a non-aqueous solvent. This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺).
-
Radical-Nucleophilic Substitution:
-
Single Electron Transfer (SET): The copper(I) catalyst (CuBr) donates a single electron to the diazonium salt. This is the key catalytic step.
-
Radical Formation: The diazonium salt fragments, releasing nitrogen gas (a strong thermodynamic driving force for the reaction) and forming a highly reactive heteroaryl radical.
-
Halogen Transfer: The newly formed Cu(II) species (now CuBr₂) rapidly transfers a bromine atom to the heteroaryl radical, yielding the final product, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, and regenerating the Cu(I) catalyst.
-
Caption: Key stages of the Sandmeyer reaction mechanism.
Detailed Experimental Protocol
-
Materials: Ethyl 2-amino-5-methyl-oxazole-4-carboxylate, Copper(I) bromide (CuBr), tert-Butyl nitrite, Acetonitrile (anhydrous).
-
Procedure:
-
Caution: Diazonium salts can be unstable. Perform the reaction in a well-ventilated fume hood and behind a safety shield.
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add Copper(I) bromide (1.2 eq) and anhydrous acetonitrile.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add tert-butyl nitrite (1.2 eq) to the suspension.
-
In a separate flask, dissolve the Ethyl 2-amino-5-methyl-oxazole-4-carboxylate (1.0 eq) in a minimum amount of anhydrous acetonitrile.
-
Add the solution of the amino-oxazole dropwise to the cold, stirred CuBr suspension over 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 2-4 hours, or until gas evolution (N₂) ceases.
-
Pour the reaction mixture into an aqueous solution of ammonium chloride and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to afford the pure Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
-
Data Summary
The following table summarizes the key parameters and expected outcomes for the described synthesis.
| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Sandmeyer Reaction |
| Precursor | Ethyl 2-chloroacetoacetate, Urea | Ethyl 2-amino-5-methyl-oxazole-4-carboxylate |
| Key Reagents | Ethanol (solvent) | CuBr, tert-Butyl nitrite, Acetonitrile |
| Reaction Type | Condensation / Cyclization | Radical-Nucleophilic Substitution |
| Typical Yield | 60-80% | 70-90% |
| Product | Ethyl 2-amino-5-methyl-oxazole-4-carboxylate | Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate |
| CAS Number | 30160-23-5 | 1187582-59-7 [9] |
| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₈BrNO₃ [9] |
| Molecular Weight | 170.17 g/mol | 234.05 g/mol [9] |
Conclusion
The synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is efficiently and reliably achieved through a strategic, two-stage process. The initial construction of the 2-amino-oxazole core via a Hantzsch-type condensation provides the necessary precursor for a subsequent high-yielding Sandmeyer reaction. This pathway offers superior regiochemical control compared to direct halogenation methods. By understanding the underlying mechanisms of each transformation, researchers can effectively troubleshoot and adapt this protocol for the synthesis of a diverse range of substituted oxazole building blocks crucial for advancements in drug discovery and materials science.
References
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Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
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PrepChem.com. Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
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National Center for Biotechnology Information (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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National Center for Biotechnology Information (NIH). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]
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National Center for Biotechnology Information (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides an in-depth technical overview of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry. The oxazole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities.[1][2][3] The presence of a bromine atom at the C2 position and an ethyl carboxylate group at C4 makes this molecule a highly versatile building block for the synthesis of more complex, biologically active compounds. This guide covers its molecular identity, physicochemical properties, detailed spectroscopic profile, chemical reactivity, potential synthetic applications, and safety considerations, serving as a critical resource for professionals in the field.
Molecular Identity and Structure
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a substituted five-membered aromatic heterocycle. The oxazole ring, containing one oxygen and one nitrogen atom, is a key feature in numerous pharmaceuticals.[4][5] The strategic placement of the bromo, methyl, and ethyl carboxylate substituents provides distinct points for chemical modification.
1.1. Chemical Structure
(Note: This is a simplified 2D representation. (1)=C2, (2)=C5, (3)=C4, (4)=N3, (5)=O1)
1.2. Nomenclature and Identifiers
The systematic identification of this compound is crucial for database searches and regulatory purposes. Key identifiers are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | N/A |
| CAS Number | 1187582-59-7 | [6] |
| Molecular Formula | C₇H₈BrNO₃ | [6] |
| Molecular Weight | 234.05 g/mol | [6] |
| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)Br)C | [6] |
| InChI Key | ARAJVACDXDXTJN-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions. While experimental data for this specific molecule is limited, properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Rationale / Comparative Data |
| Appearance | Expected to be a pale yellow or off-white solid. | Similar compounds like ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate are pale yellow solids.[7] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Predicted: >280 °C (at 760 mmHg). | A structurally similar isomer, ethyl 5-bromo-4-methylisoxazole-3-carboxylate, has a predicted boiling point of 286.4±35.0 °C.[8] |
| Vapour Pressure | Predicted: 0.0±0.6 mmHg at 25°C. | [6] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in water. | The ethyl ester functionality and halogenated aromatic ring suggest lipophilic character. |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended for halogenated and heterocyclic compounds to prevent degradation. |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following section details the expected spectral data, which serve as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.[9] The expected proton (¹H) and carbon (¹³C) NMR chemical shifts (predicted for CDCl₃ solvent) are outlined below.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Causality |
| Ethyl-CH₂ | ~4.40 | Quartet (q) | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. |
| Methyl-C5 | ~2.60 | Singlet (s) | Oxazole-CH₃ | Attached to an aromatic ring. |
| Ethyl-CH₃ | ~1.40 | Triplet (t) | -O-CH₂-CH₃ | Standard alkyl region, coupled to the CH₂ group. |
| ¹³C NMR | Predicted δ (ppm) | Assignment | Causality |
| Carbonyl | ~162 | C =O | Characteristic chemical shift for an ester carbonyl. |
| Oxazole C5 | ~158 | C -CH₃ | Attached to both the ring oxygen and a methyl group. |
| Oxazole C2 | ~145 | C -Br | Attached to the electronegative bromine and nitrogen atoms. |
| Oxazole C4 | ~120 | C -C(=O) | Carbon bearing the carboxylate group. |
| Ethyl-CH₂ | ~62 | -O-CH₂ -CH₃ | Standard shift for an ester methylene carbon. |
| Ethyl-CH₃ | ~14 | -O-CH₂-CH₃ | Standard shift for an ester methyl carbon. |
| Methyl-C5 | ~12 | Oxazole-CH₃ | Standard shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C=O Stretch | ~1725 - 1745 | Strong | Ethyl Ester |
| C=N Stretch | ~1610 - 1640 | Medium | Oxazole Ring |
| C-O Stretch | ~1250 - 1300 | Strong | Ester C-O |
| C-Br Stretch | ~550 - 650 | Medium-Weak | Bromoalkane |
The combination of a strong C=O stretch around 1730 cm⁻¹ and a strong C-O stretch around 1250 cm⁻¹ is highly characteristic of an ester functional group.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. For this compound, the presence of bromine is a key diagnostic feature.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with two peaks of nearly equal intensity.[13][14]
-
[M]⁺ peak at m/z ≈ 233 (for C₇H₈⁷⁹BrNO₃)
-
[M+2]⁺ peak at m/z ≈ 235 (for C₇H₈⁸¹BrNO₃)
-
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate moiety. The stability of the heterocyclic ring suggests it would likely remain intact in major fragments.[15]
Workflow for Analytical Characterization
A standardized workflow ensures comprehensive and reproducible characterization of the synthesized compound.
Caption: Standard workflow for the complete analytical characterization of the title compound.
Chemical Reactivity and Synthetic Utility
The functionality of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate makes it an exceptionally valuable intermediate in organic synthesis, particularly for constructing pharmaceutical leads.[3]
Reactivity at the C2-Position: Cross-Coupling Reactions
The carbon-bromine bond at the C2 position is the most versatile reactive site for building molecular complexity. This position is activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This is a cornerstone reaction in modern drug discovery for forming carbon-carbon bonds.[18]
Expert Insight: The choice of a palladium catalyst and ligand is critical for achieving high yields. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts are often superior for heteroaryl couplings, as they facilitate the oxidative addition step and prevent catalyst decomposition.[19]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an arylboronic acid to the title compound.
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon), combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
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An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of modern drug discovery, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's journey from a laboratory curiosity to a life-saving therapeutic. The solubility of an active pharmaceutical ingredient (API) in various solvents governs its bioavailability, ease of formulation, and the feasibility of its purification and scale-up. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. This technical guide provides a comprehensive exploration of the solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in organic solvents, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.
Physicochemical Profile of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and inherent physicochemical properties.
Molecular Structure and Properties
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate possesses the following key structural features that dictate its solubility behavior:
-
Oxazole Ring: A five-membered heterocyclic ring containing both oxygen and nitrogen, contributing to the molecule's polarity.
-
Bromo Substituent: The presence of a bromine atom at the 2-position increases the molecular weight and introduces a degree of lipophilicity.
-
Ethyl Carboxylate Group: This ester functional group provides sites for hydrogen bond acceptance and contributes to the overall polarity of the molecule.
-
Methyl Group: A small alkyl group that adds to the nonpolar character of the molecule.
Based on its structure, the following physicochemical properties have been computed for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate[1]:
| Property | Value |
| Molecular Formula | C₇H₈BrNO₃ |
| Molecular Weight | 234.049 g/mol |
| Hydrogen Bond Acceptor Count | 4 |
| Hydrogen Bond Donor Count | 0 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 52.3 Ų |
The absence of hydrogen bond donors and the presence of multiple acceptors suggest that this compound will primarily interact with solvents through dipole-dipole interactions and by accepting hydrogen bonds.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of organic molecules is influenced by the presence of polar bonds, which arise from electronegative atoms like oxygen and nitrogen in functional groups.
Solvent Selection and Rationale
For a systematic study of the solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a range of organic solvents with varying polarities and hydrogen bonding capabilities should be considered. The table below categorizes common organic solvents that are relevant for such an investigation.
| Solvent Category | Examples | Expected Solubility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | Rationale |
| Protic Polar | Methanol, Ethanol | High | The ester and oxazole groups can accept hydrogen bonds from the solvent. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of the solute is mismatched with the nonpolar nature of these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can interact favorably with the solute. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and process development.[3][4]
Saturated Shake-Flask Method
The saturated shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]
Protocol:
-
Preparation: Add an excess amount of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Workflow for Experimental Solubility Determination:
Caption: Workflow for the saturated shake-flask method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of a compound.[6][7][8][9]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]
-
Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.[10]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The amorphous form is generally more soluble than crystalline forms.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that the solubility of compounds with ionizable groups is highly pH-dependent in aqueous media.[7]
Logical Relationship of Factors Affecting Solubility:
Caption: Key factors influencing the solubility of a compound.
Conclusion and Future Directions
References
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ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]
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Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
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MDPI. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
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CK-12. (2012). 17.4 Factors Affecting Solubility. Retrieved from [Link]
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Dimensions. (n.d.). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. Retrieved from [Link]
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A Technical Guide to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract
The oxazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse biological interactions have established it as a "privileged scaffold." This guide focuses on a particularly strategic derivative, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. We will deconstruct the molecule's architecture to reveal its inherent potential as a versatile building block for drug discovery. By analyzing its key functional groups—the reactive 2-bromo handle, the modifiable 4-carboxylate ester, and the sterically influential 5-methyl group—we will outline data-driven strategies for its application in developing novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This document serves as a technical resource for researchers, providing both theoretical rationale and actionable experimental protocols to unlock the therapeutic potential of this promising chemical entity.
The Oxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This arrangement confers a unique combination of properties: it is aromatic, electron-deficient, and capable of acting as a bioisostere for amide and ester functionalities. These features allow oxazole-containing molecules to readily participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various enzymes and receptors within biological systems.[1][2]
The therapeutic relevance of the oxazole scaffold is well-documented, with several derivatives achieving clinical success. Notable examples include:
-
Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[3]
-
Aleglitazar: A dual agonist of PPARα and PPARγ, investigated for the treatment of type II diabetes.[1]
The broad spectrum of biological activities associated with oxazole derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties—underscores their vast potential and justifies the continued exploration of novel, strategically functionalized oxazole scaffolds.[4][5]
Deconstructing Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate: A Strategic Analysis
The medicinal chemistry potential of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate stems from the specific arrangement of its functional groups, each offering a distinct opportunity for synthetic modification and interaction with biological targets.
-
The 2-Bromo Substituent: This is the molecule's primary reactive handle. The bromine atom at the C2 position is an excellent leaving group, making it ideally suited for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis to explore structure-activity relationships (SAR).
-
The 4-Ethyl Carboxylate Group: This ester provides a secondary site for modification. It can be hydrolyzed (saponified) to the corresponding carboxylic acid, a key functional group in many drugs (e.g., NSAIDs) known to form critical salt bridges or hydrogen bonds with target proteins. The resulting acid can then be converted into a wide array of amides, esters, or other derivatives to fine-tune potency, selectivity, and pharmacokinetic properties.
-
The 5-Methyl Group: This small alkyl group plays a subtle but crucial role. It influences the molecule's steric profile and electronic environment. It can fill small hydrophobic pockets within a binding site, enhance metabolic stability by blocking potential sites of oxidation, and modulate the overall conformation of the molecule.
The strategic placement of these three functional groups creates a powerful and versatile platform for generating novel chemical entities with tailored pharmacological profiles.
Caption: Key functional regions of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Potential Therapeutic Applications & Drug Design Strategies
The unique architecture of this scaffold lends itself to several high-impact therapeutic areas.
Rationale: Kinase inhibitors are a major class of anticancer drugs. They typically feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The 2-bromo position is perfect for introducing aryl or heteroaryl moieties via Suzuki coupling, which can form key hydrogen bonds with the kinase "hinge" region and occupy adjacent hydrophobic pockets.
Strategy:
-
Suzuki Coupling: React Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate with a variety of (hetero)aryl boronic acids to generate a library of C2-arylated oxazoles.
-
Amidation: Hydrolyze the C4-ester and couple the resulting acid with amines designed to interact with the solvent-exposed region of the kinase, enhancing solubility and potency.
Caption: Synthetic workflow for developing kinase inhibitors.
Rationale: The oxazole core is present in various natural and synthetic antimicrobial compounds.[3] SAR studies have shown that halogen substituents can positively influence antibacterial or antifungal activity.[6][7] The 2-bromo position can be substituted with moieties known to confer antimicrobial properties, such as linked heterocycles or specific pharmacophores that target bacterial cell wall synthesis or DNA replication.
Strategy:
-
Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: Introduce nitrogen-based nucleophiles (e.g., imidazoles, piperazines, anilines) at the C2 position. These groups are common in antimicrobial drugs.
-
C4-Ester Modification: Convert the ester to a hydrazide or other functional group known to enhance antimicrobial efficacy.
Rationale: The structural similarity of the oxazole core to the scaffold of drugs like Oxaprozin suggests its potential in developing new anti-inflammatory agents, such as COX or LOX inhibitors.[3] A key feature of many NSAIDs is a carboxylic acid group, which can be readily unmasked from the C4-ester of the parent molecule.
Strategy:
-
C2-Arylation: Use Suzuki coupling to attach various substituted phenyl rings at the C2 position, mimicking the structure of known COX-2 inhibitors.
-
Saponification: Perform a final-step hydrolysis of the C4-ester to reveal the crucial carboxylic acid moiety required for activity.
Key Experimental Protocols
The following protocols provide a practical framework for the derivatization of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Rationale: This protocol describes the palladium-catalyzed coupling of an aryl boronic acid to the C2 position of the oxazole. This is the most critical step for diversifying the core scaffold. The choice of catalyst, base, and solvent is crucial for achieving high yields.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale: This two-step procedure first converts the ethyl ester into a carboxylic acid, which is then activated and coupled with an amine to form a stable amide bond. This is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of the molecule.
Methodology: Step A: Saponification
-
Hydrolysis: Dissolve the C2-substituted oxazole ester (1.0 eq.) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification: Quench the reaction with 1N HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid from Step A (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Coupling: Add a coupling agent such as HATU (1.1 eq.), the desired amine (1.2 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Dilute the reaction with ethyl acetate and perform aqueous washes. Purify the crude product via column chromatography or preparative HPLC to obtain the final amide.
Caption: A modular workflow for dual modification of the oxazole scaffold.
Structure-Activity Relationship (SAR) Insights and Future Directions
A systematic exploration of this scaffold is essential to unlock its full potential. A matrix-based library synthesis approach, combining diverse building blocks at the C2 and C4 positions, would be highly effective.
| Position of Modification | Synthetic Operation | Building Blocks to Explore | Potential Impact |
| C2 (via Suzuki) | Cross-Coupling | Phenyl, Pyridyl, Indole, Pyrazole rings | Modulate target binding, potency, selectivity |
| C2 (via Buchwald) | Amination | Anilines, Piperazines, Morpholines | Improve solubility, metabolic stability, potency |
| C4 (via Amidation) | Amide Coupling | Small alkyl amines, cyclic amines, amino acids | Fine-tune ADME properties, add new vector for H-bonding |
Future Directions: The true value of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate lies in its capacity as a launchpad for innovation. Beyond the applications discussed, this scaffold could be used to develop probes for chemical biology, new positron emission tomography (PET) ligands (following radio-halogenation), or covalent inhibitors by incorporating a reactive "warhead" into one of the coupled substituents. Its simple yet strategically functionalized structure makes it an invaluable tool for the modern medicinal chemist.
References
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- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (URL: )
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A comprehensive review on biological activities of oxazole derivatives - PMC. (URL: [Link])
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (URL: )
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (URL: [Link])
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - NIH. (URL: [Link])
- Ethyl 5-bromo-4-methylisoxazole-3-carboxyl
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Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])
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The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the synthesis and strategic importance of ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a heterocyclic compound poised as a valuable building block in medicinal chemistry. While the definitive "discovery" of this specific molecule is not pinpointed to a singular seminal publication, its synthetic pathway can be logically deduced from established principles of oxazole formation and functionalization. This guide will provide a comprehensive overview of its proposed synthesis, characterization, and the broader context of its analogs, which have shown a wide spectrum of biological activities.
The Strategic Importance of the Oxazole Core
Substituted oxazoles are a prominent class of heterocyclic compounds in drug discovery, renowned for their diverse pharmacological activities. Analogs of the target molecule, including isoxazole and thiazole derivatives, have demonstrated a range of biological effects, including antifungal, herbicidal, antiviral, and anticancer properties[1]. The strategic placement of a bromo substituent and an ester functional group on the 5-methyl-oxazole core provides two reactive handles for further chemical modifications, making ethyl 2-bromo-5-methyl-oxazole-4-carboxylate a highly versatile intermediate for the synthesis of more complex molecules.
Proposed Synthetic Pathway
The synthesis of ethyl 2-bromo-5-methyl-oxazole-4-carboxylate can be logically approached in a two-step sequence, commencing with the construction of the corresponding 2-amino-oxazole precursor, followed by a diazotization and bromination reaction.
Step 1: Synthesis of Ethyl 2-amino-5-methyl-oxazole-4-carboxylate
The initial step involves the construction of the oxazole ring. Drawing parallels from the synthesis of analogous 2-amino-thiazole derivatives[2], a plausible route involves the condensation of ethyl 2-chloroacetoacetate with urea.
Caption: Proposed synthesis of the 2-amino-oxazole precursor.
Experimental Protocol:
-
To a solution of urea (1.0 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 equivalents).
-
Stir the mixture at room temperature until the urea has dissolved.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over a period of 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-amino-5-methyl-oxazole-4-carboxylate.
Step 2: Sandmeyer-type Bromination
The conversion of the 2-amino group to a 2-bromo substituent can be achieved via a Sandmeyer-type reaction. This classic transformation in aromatic and heteroaromatic chemistry involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst[3][4].
Caption: Conversion of the amino-oxazole to the bromo-oxazole.
Experimental Protocol:
-
Dissolve ethyl 2-amino-5-methyl-oxazole-4-carboxylate (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
To this cooled solution, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas to cease.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Structural Characterization
The successful synthesis of ethyl 2-bromo-5-methyl-oxazole-4-carboxylate would be confirmed through a combination of standard spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a triplet and a quartet), a singlet for the methyl group protons, and potentially a downfield shift of the oxazole ring proton upon bromination. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the oxazole ring. The carbon bearing the bromine atom would show a characteristic chemical shift. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester, and characteristic peaks for C-O and C=N stretching vibrations within the oxazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule. |
A Gateway to Diverse Analogs
The true value of ethyl 2-bromo-5-methyl-oxazole-4-carboxylate lies in its potential as a versatile intermediate for the synthesis of a wide array of analogs. The bromo and ester functionalities serve as handles for various chemical transformations.
| Analog Class | Synthetic Transformation | Potential Biological Activities | References |
| Substituted 2-amino-oxazoles | Nucleophilic substitution of the bromo group with various amines. | Antiviral, Anticancer | [2] |
| 2-Aryl/heteroaryl-oxazoles | Suzuki or Stille cross-coupling reactions at the 2-position. | Anti-inflammatory, Antifungal | [1] |
| Oxazole-4-carboxamides | Amidation of the ethyl ester with a diverse range of amines. | Herbicidal, Anticancer | [1] |
| Thiazole Analogs | Synthesized from α-haloketones and thioamides. | Antiviral, Antigout | [2] |
| Isoxazole Analogs | Synthesized from 1,3-dicarbonyl compounds and hydroxylamine. | Antifungal, Herbicidal | [1][5] |
digraph "Synthetic Utility" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];// Central Molecule start [label="Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; // Functional Groups bromo [label="2-Bromo group", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ester [label="4-Ester group", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Reactions substitution [label="Nucleophilic Substitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Cross-Coupling Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; amidation [label="Amidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Products amino_analogs [label="2-Amino Analogs"]; aryl_analogs [label="2-Aryl/Heteroaryl Analogs"]; amide_analogs [label="Amide Analogs"]; // Connections start -> bromo; start -> ester; bromo -> substitution; bromo -> coupling; ester -> amidation; substitution -> amino_analogs; coupling -> aryl_analogs; amidation -> amide_analogs;
}
Caption: Synthetic utility of the title compound.
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate represents a strategically important, yet underexplored, building block for the synthesis of novel bioactive molecules. The proposed synthetic route, based on well-established chemical transformations, offers a reliable pathway to access this versatile intermediate. The diverse range of analogs that can be generated from this scaffold, coupled with the known biological activities of related heterocyclic systems, underscores its potential for future drug discovery and development programs. This guide provides a foundational framework for researchers to explore the chemistry and potential applications of this promising compound.
References
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McMurry, J. E. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2020). MDPI. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2012). ResearchGate. [Link]
- Preparation method of 5-methyl isoxazole-4-ethyl formate. (2012).
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Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). PMC - NIH. [Link]
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Ethyl 5-methylisoxazole-4-carboxylate. PubChem. [Link]
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
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A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (2009). ResearchGate. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959).
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One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]
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Murai, K., et al. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. PubMed. [Link]
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (2007). ResearchGate. [Link]
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Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]
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Methodological & Application
"using Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in cross-coupling reactions"
An In-Depth Guide to the Application of Ethyl 2-Bromo-5-Methyl-Oxazole-4-Carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Oxazole Scaffold and the Versatility of a Key Building Block
The oxazole ring is a privileged heterocyclic motif integral to a multitude of natural products, pharmaceuticals, and advanced materials.[1][2] Its presence in a molecule can confer a range of desirable physicochemical and biological properties. Consequently, the development of synthetic methodologies to functionalize the oxazole core at specific positions is of paramount importance for researchers in medicinal chemistry and drug development. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (CAS 1187582-59-7)[3] has emerged as a highly versatile and valuable building block for this purpose. The bromine atom at the C2 position, activated by the electron-withdrawing nature of the oxazole ring, serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the application of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in key cross-coupling reactions. It is designed for researchers and scientists, offering not only detailed, step-by-step protocols but also insights into the underlying mechanisms and the rationale behind experimental choices.
The Engine of Modern Synthesis: The Palladium Cross-Coupling Catalytic Cycle
At the heart of the reactions discussed herein is the palladium catalytic cycle. While the specifics can vary (e.g., transmetalation vs. migratory insertion), the fundamental pathway is conserved and comprises three main stages: oxidative addition, a key bond-forming step, and reductive elimination.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This is often the rate-determining step and results in a Pd(II) intermediate. The choice of phosphine ligand is critical here, as electron-rich, bulky ligands can accelerate this process.
-
Transmetalation / Migratory Insertion :
-
In Suzuki and Sonogashira reactions, a nucleophilic coupling partner (an organoboron or organocopper/alkyne species, respectively) undergoes transmetalation, transferring its organic group to the palladium center.[4][5]
-
In the Heck reaction, an alkene coordinates to the palladium, followed by migratory insertion (carbopalladation) of the alkene into the palladium-oxazole bond.[6]
-
In Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[7]
-
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the stability and low toxicity of boronic acid reagents, and its broad functional group tolerance.[8][9] It is an ideal choice for synthesizing biaryl and heteroaryl-substituted oxazoles.
Causality and Experimental Choices
-
Catalyst/Ligand System : The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is standard. For heteroaryl halides, electron-rich and sterically hindered ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often superior. They promote the oxidative addition step and stabilize the catalytic species, preventing decomposition. Pd(dppf)Cl₂ is also an excellent, air-stable catalyst that often gives high yields.[10]
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice depends on the substrate's sensitivity; K₃PO₄ is a good general-purpose base, while the stronger Cs₂CO₃ can be effective for more challenging couplings.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with bases like K₃PO₄.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ is an air-stable precatalyst, simplifying setup.[10] |
| Ligand | SPhos (4-10 mol%), XPhos (4-10 mol%), PPh₃ (8-12 mol%) | Bulky biaryl phosphine ligands often give higher yields for heteroaryl systems. |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ (1.1 - 1.5 equiv.) | A slight excess ensures complete consumption of the bromo-oxazole. |
| Base | K₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.) | Base strength can influence reaction rate and yield.[11] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DME/H₂O (4:1) | The solvent system must solubilize all components effectively. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv.) and the ligand (e.g., SPhos, 0.06 equiv.).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction : Place the sealed vessel in a preheated oil bath at the target temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 4-16 hours).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[12] This reaction is invaluable for synthesizing ethynyl-oxazoles, which are versatile intermediates for click chemistry, materials science, and as precursors for more complex structures.[1]
Causality and Experimental Choices
-
Catalyst System : The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[13][14] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. "Copper-free" Sonogashira protocols have also been developed to avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling).
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as the solvent or co-solvent.[12]
-
Solvent : Anhydrous, polar aprotic solvents like DMF or THF are commonly used, often in conjunction with the amine base.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | These are the classic, reliable catalysts for Sonogashira reactions.[13] |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the traditional mechanism; must be high purity. |
| Terminal Alkyne | R-C≡CH (1.2 - 2.0 equiv.) | Volatile alkynes may require a larger excess. |
| Base | Et₃N, DIPEA | Must be anhydrous. Often used as both base and solvent. |
| Solvent | THF, DMF, or neat amine | The solvent must be thoroughly deoxygenated. |
| Temperature | 25 - 80 °C | Many Sonogashira reactions proceed efficiently at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely critical to prevent Glaser homocoupling. |
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation : To a dry, three-necked flask under a positive pressure of Argon, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.).
-
Solvent & Reagent Addition : Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.). Stir to dissolve. Add the terminal alkyne (1.5 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and the copper co-catalyst (CuI, 0.05 equiv.).
-
Reaction : Stir the mixture at the desired temperature (e.g., 50 °C). The reaction is often accompanied by the formation of a salt precipitate (triethylammonium bromide).
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Once complete, cool the reaction, filter through a pad of celite to remove salts, and rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful route to substituted styrenes and other vinylated compounds.[15][16] Applying this to the bromo-oxazole allows for the introduction of vinyl groups, which are themselves versatile functional handles for further transformations.
Causality and Experimental Choices
-
Catalyst : Palladium acetate (Pd(OAc)₂) is a very common and effective precatalyst. Ligandless conditions (Jeffery conditions) using a phase-transfer catalyst like a tetralkylammonium salt can be effective, but phosphine ligands are often added to improve stability and reactivity.[15]
-
Base : A hindered organic base (like Et₃N or DIPEA) or an inorganic base (like K₂CO₃ or NaOAc) is used to neutralize the HBr generated during the catalytic cycle. The base is critical for the final β-hydride elimination step and regeneration of the Pd(0) catalyst.[6]
-
Solvent : High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used, as Heck reactions often require elevated temperatures.[15]
Data Presentation: Typical Heck Reaction Conditions
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A robust and common choice for Heck reactions.[15] |
| Ligand (optional) | P(o-tol)₃ (2-10 mol%), PPh₃ (2-10 mol%) | Can improve catalyst lifetime and selectivity. |
| Alkene | Styrene, Acrylate, etc. (1.1 - 1.5 equiv.) | Electron-deficient alkenes (like acrylates) often react more readily. |
| Base | Et₃N (1.5-2.0 equiv.), K₂CO₃ (2.0 equiv.) | Must be strong enough to facilitate catalyst turnover but not cause side reactions. |
| Solvent | DMF, NMP, DMAc | High boiling point is often necessary. |
| Temperature | 100 - 140 °C | Thermal energy is typically required to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidation at high temperatures. |
Experimental Protocol: Heck Reaction
-
Vessel Preparation : In a sealed tube, combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the alkene (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), an optional ligand (e.g., P(o-tol)₃, 0.04 equiv.), and the base (e.g., Et₃N, 1.5 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., DMF, 0.2 M).
-
Reaction : Seal the tube tightly and place it in a preheated oil bath at the target temperature (e.g., 120 °C). Stir for 12-24 hours.
-
Monitoring : Monitor by TLC or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with ethyl acetate or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude material by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[7][17] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. It provides a direct and general route to 2-amino-oxazoles.
Causality and Experimental Choices
-
Catalyst/Ligand System : This reaction is highly dependent on the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. Ligands like RuPhos, XPhos, or Josiphos are state-of-the-art and facilitate both the oxidative addition and the final C-N reductive elimination, which can be a difficult step.[18]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[19] Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes be used for more reactive substrates or with specific catalyst systems.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.
Caption: General workflow for a cross-coupling experiment.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Pre-catalysts that readily form Pd(0) in situ. |
| Ligand | RuPhos (2-5 mol%), XPhos (2-5 mol%), BINAP (2-5 mol%) | Ligand choice is critical and substrate-dependent.[7][18] |
| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv.) | Ammonia equivalents can also be used for primary anilines.[18] |
| Base | NaOtBu (1.2-2.0 equiv.), LiHMDS (1.2-2.0 equiv.), K₃PO₄ (2-3 equiv.) | Strong bases are typically required. NaOtBu is a common first choice.[19] |
| Solvent | Toluene, 1,4-Dioxane, THF | Must be strictly anhydrous. |
| Temperature | 80 - 110 °C | Heating is generally required. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for both catalyst and base stability. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation : In a glovebox, or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv.), the ligand (e.g., RuPhos, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition : Add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.).
-
Solvent & Amine Addition : Add anhydrous, degassed solvent (e.g., toluene, 0.1 M), followed by the amine (1.2 equiv.).
-
Reaction : Seal the vessel and heat in an oil bath at the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction by LC-MS.
-
Work-up : Cool the reaction to room temperature. Cautiously quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography.
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a powerful and adaptable building block for modern synthetic chemistry. Its utility in palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions—provides chemists with reliable and efficient pathways to a vast array of substituted oxazoles. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
References
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- Buchwald–Hartwig amin
- Synthesis and Reactions of Oxazoles.
- Palladium catalyzed couplings. Chemistry LibreTexts.
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- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Ethyl 2-bromo-5-methyl-oxazole-4-carboxyl
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxyl
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry (RSC Publishing).
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
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- Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- Recent Advances in Sonogashira Reactions.
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Application Notes and Protocols: Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate as a Versatile Building Block in Organic Synthesis
Introduction: The Privileged Oxazole Scaffold and the Strategic Role of a Key Building Block
The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[1] Oxazole-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, largely due to their metabolic stability and capacity for crucial non-covalent interactions with biological targets.[2]
The synthetic utility of the oxazole core is profoundly influenced by its substitution pattern. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate emerges as a particularly powerful and versatile building block for chemical library synthesis and drug discovery. Its strategic design incorporates three key reactive handles:
-
A C2-Bromine Atom: This position serves as an excellent electrophilic site, primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon-based substituents.
-
A C4-Ester Group: The ethyl carboxylate is not merely a passive substituent. It acts as an electron-withdrawing group, activating the ring for certain transformations. More importantly, it is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways to a vast family of amides and esters.
-
A C5-Methyl Group: This group provides a point of steric definition and can influence the molecule's overall lipophilicity and binding orientation.
This guide provides an in-depth exploration of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate as a synthetic intermediate. We will delve into the mechanistic rationale behind its reactivity in key transformations and provide detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Core Applications & Mechanistic Rationale
The reactivity of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is dominated by the C-Br bond at the 2-position. This section details its application in the most impactful C-C and C-Heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity
Palladium-catalyzed reactions are the workhorse for constructing the carbon skeletons of complex organic molecules. The C(sp²)-Br bond of the oxazole is highly susceptible to oxidative addition by a Pd(0) catalyst, initiating a catalytic cycle that forges a new C-C bond.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery.[3][4] Its popularity stems from mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[4][5]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base to form a boronate complex). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The electron-deficient nature of the oxazole ring renders the C-Br bond particularly reactive towards oxidative addition.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Reagents/Conditions | Rationale & Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(dppf)Cl₂ is often robust for heteroaromatic substrates. Loadings typically range from 1-5 mol%. |
| Ligand | SPhos, XPhos, PPh₃ | Often used with Pd(OAc)₂. Buchwald-type ligands (SPhos, XPhos) can improve efficiency for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of a mild base is common. Cs₂CO₃ is more reactive but also more expensive. |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.1 - 1.5 equivalents are typically used to ensure complete consumption of the bromide. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is standard to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Heating is required to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 4:1 v/v) via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Stir vigorously for the specified time (typically 4-16 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-methyl-oxazole-4-carboxylate derivative.
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking the oxazole ring to a terminal alkyne.[6][7] This reaction is exceptionally valuable as the resulting alkynyl-oxazoles are versatile intermediates for constructing more complex molecules, for example, via cycloaddition reactions or as precursors for conjugated materials.
Mechanistic Insight: This reaction involves a dual catalytic system. The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The crucial difference is the copper co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.) and the copper(I) iodide (CuI, 0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 equiv.) and a suitable ligand if required (e.g., PPh₃, 0.05 equiv.).
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 2-alkynyl-oxazole product.
The Heck reaction provides a direct route to install vinylic substituents at the 2-position by coupling the bromo-oxazole with an alkene.[8] This is a powerful tool for creating conjugated systems and installing functional groups that can be further elaborated, for instance, through dihydroxylation or epoxidation.
Mechanistic Insight: The cycle begins with the standard oxidative addition of the C-Br bond to Pd(0). The resulting Pd(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the Pd-oxazole bond. The final steps involve bond rotation and a syn-β-hydride elimination to release the vinylic product and a hydridopalladium(II) species. A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle.[9]
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealable reaction tube, combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4-10 mol%).
-
Add a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Seal the tube and purge with an inert gas (Argon or Nitrogen).
-
Add a degassed, anhydrous solvent (e.g., DMF, NMP, or acetonitrile).
-
Add the alkene (1.1-1.5 equiv.).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, metal-free methods offer advantages in terms of cost and product purity. The electron-deficient nature of the oxazole ring, further enhanced by the C4-ester group, makes the 2-position susceptible to nucleophilic attack. This allows for direct displacement of the bromide by strong nucleophiles.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11][12] A nucleophile attacks the carbon bearing the leaving group (bromide), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the heteroatoms of the ring. In the second, typically fast step, the leaving group is expelled, and aromaticity is restored to yield the substituted product.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Dissolve Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.) in a polar aprotic solvent like DMSO or NMP in a sealed reaction vessel.
-
Add the amine nucleophile (1.5-3.0 equiv.).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv.), if the nucleophile is used as its salt.
-
Seal the vessel and heat the mixture to 100-150 °C. The reaction often requires elevated temperatures to overcome the activation barrier of disrupting aromaticity.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a large volume of water to precipitate the product or to facilitate extraction.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Summary and Outlook
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a high-value, strategically designed building block for organic synthesis. Its true power lies in the orthogonal reactivity of its functional groups. The C2-bromide provides a reliable anchor for introducing molecular complexity via a suite of robust palladium-catalyzed cross-coupling reactions or metal-free SNAr substitutions. The C4-ester, meanwhile, serves as a latent carboxylic acid, enabling subsequent amide-bond forming reactions to build molecules with potential biological activity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively leverage this versatile scaffold in their synthetic campaigns.
References
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- An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
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- nucleophilic arom
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- How to synthesize Ethyl 2-bromothiazole-5-carboxyl
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Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Introduction: The Oxazole Scaffold and the Strategic Value of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. Its derivatives are known to engage with a multitude of biological targets, including enzymes and receptors, through various non-covalent interactions, leading to a broad spectrum of pharmacological activities.[1][2] Oxazole-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties, among others.[3] This remarkable versatility has established the oxazole scaffold as a privileged structure in the design and development of novel therapeutic agents.[1][2]
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a highly versatile and strategically important building block for the synthesis of diverse bioactive heterocycles. This trifunctional molecule offers three distinct points for chemical modification:
-
The Bromo Group at C2: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents. This is the primary focus of these application notes.
-
The Ester Group at C4: The ethyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.
-
The Methyl Group at C5: While less reactive than the other positions, the methyl group can potentially be functionalized through various synthetic strategies, offering further avenues for molecular diversification.
These application notes provide detailed protocols and expert insights into the use of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate as a precursor for the synthesis of novel bioactive heterocyclic compounds via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, the bromine atom at the C2 position serves as an excellent handle for these transformations.
A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heterobiaryl structures, which are common motifs in many biologically active molecules.[4][5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, the in-situ generation of Pd(0) from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is often more practical and efficient. The choice of ligand is critical; bulky, electron-rich phosphines like SPhos or XPhos can enhance catalytic activity, particularly for challenging substrates.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[4]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of Ethyl 5-methyl-2-phenyl-oxazole-4-carboxylate
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A stable and readily available Pd(II) precursor. |
| Ligand | PPh₃ | A common and effective phosphine ligand for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base, effective for activating the boronic acid. |
| Solvent | Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes.[7] These motifs are valuable precursors for the synthesis of more complex heterocyclic systems and are found in various natural products and pharmaceuticals.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
Causality Behind Experimental Choices:
-
Catalysts: A palladium(0) species is the primary catalyst, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to neutralize the HX by-product and can also act as the solvent.
-
Solvent: Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used.
Reaction Scheme for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of Ethyl 2-(phenylethynyl)-5-methyl-oxazole-4-carboxylate
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective pre-catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A suitable solvent for dissolving the reactants. |
| Temperature | Room Temperature | The copper co-catalyst allows the reaction to proceed under mild conditions.[7] |
C. Heck Coupling: Vinylation of the Oxazole Core
The Heck reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds through the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene.[9][10] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are precursors to a wide range of bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from Pd(OAc)₂, is the active catalyst. The choice of ligand can influence the regioselectivity and efficiency of the reaction.
-
Base: A hindered amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is commonly used to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Detailed Protocol: Synthesis of Ethyl 2-(styryl)-5-methyl-oxazole-4-carboxylate
-
Reaction Setup: In a sealed tube, combine Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 mmol, 234 mg), styrene (1.5 mmol, 0.17 mL), palladium(II) acetate (0.05 mmol, 11 mg), and tri(o-tolyl)phosphine (0.1 mmol, 30 mg).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can improve catalyst stability and activity. |
| Base | Et₃N | A common organic base for Heck reactions. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for this reaction temperature. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck couplings with aryl bromides. |
II. Nucleophilic Aromatic Substitution (SNAr): An Alternative Functionalization Strategy
While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) can be a viable alternative for introducing certain heteroatom nucleophiles at the C2 position of the oxazole ring. The electron-withdrawing nature of the oxazole ring can facilitate the displacement of the bromide by strong nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and amines, are required for SNAr reactions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the reaction.
Detailed Protocol: Synthesis of Ethyl 2-(phenoxy)-5-methyl-oxazole-4-carboxylate
-
Reaction Setup: To a round-bottom flask, add phenol (1.2 mmol, 113 mg) and sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous DMF (5 mL) at 0 °C.
-
Substrate Addition: After stirring for 30 minutes at 0 °C, add a solution of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 mmol, 234 mg) in anhydrous DMF (2 mL).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Nucleophile | Sodium phenoxide (generated in situ) | A strong oxygen nucleophile. |
| Base | NaH | A strong base to deprotonate the phenol. |
| Solvent | DMF | A polar aprotic solvent that promotes SNAr reactions. |
| Temperature | 80 °C | Provides the necessary thermal energy for the substitution to occur. |
Bioactivity of Synthesized Oxazole Derivatives
The synthetic protocols outlined above provide access to a wide array of novel oxazole derivatives. Based on the extensive literature on oxazole-containing compounds, these newly synthesized molecules are promising candidates for screening against various biological targets.[3] For instance, the introduction of different aryl and heteroaryl moieties via Suzuki coupling can lead to compounds with potential anticancer or antimicrobial activities. The alkynyl-substituted oxazoles from the Sonogashira coupling can serve as precursors for more complex heterocyclic systems with unique pharmacological profiles. The vinylated oxazoles from the Heck reaction can be further functionalized to explore their potential as enzyme inhibitors. Finally, the ether linkages formed through SNAr reactions can mimic natural products and potentially exhibit interesting biological properties.
The derivatization of the C4-ester group into various amides is another well-established strategy to enhance the biological activity of oxazole scaffolds.
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a powerful and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Heck—along with nucleophilic aromatic substitution, provide reliable and efficient methods for the functionalization of the C2 position. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in drug discovery and medicinal chemistry, enabling the exploration of novel chemical space and the development of new therapeutic agents based on the privileged oxazole scaffold.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (URL: [Link])
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An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (URL: [Link])
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. (URL: [Link])
-
A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
-
Nucleophilic Substitution Reaction - BYJU'S. (URL: [Link])
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (URL: [Link])
-
Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (URL: [Link])
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Suzuki reaction - Wikipedia. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (URL: [Link])
-
Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes - Sci-Hub. (URL: [Link])
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (URL: [Link])
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (URL: [Link])
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (URL: [Link])
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Application Note & Protocols: A Modular Approach to the Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate Derivatives for Drug Discovery
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This document provides a comprehensive guide for the synthesis and derivatization of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a versatile building block for creating diverse chemical libraries. We present a detailed protocol for the synthesis of the core bromo-oxazole scaffold, followed by robust, field-proven protocols for its derivatization using modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating quality control checkpoints, and modular derivatization strategies are explained to empower researchers in the rapid development of novel oxazole-based compounds.
Introduction: The Oxazole Motif in Medicinal Chemistry
The five-membered aromatic heterocycle of oxazole is a privileged structure in drug development. Its presence in both natural products and synthetic pharmaceuticals highlights its importance as a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[3][4] Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.[1]
The strategic functionalization of the oxazole ring is key to tuning its pharmacological profile. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate serves as an ideal precursor for this purpose. The bromine atom at the C2 position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic and modular introduction of diverse substituents. This application note details the synthesis of this key intermediate and its subsequent elaboration into libraries of novel C-C and C-N linked derivatives.
Part I: Synthesis of the Core Scaffold: Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
The synthesis of the target oxazole begins with the well-established Hantzsch oxazole synthesis, followed by a selective bromination at the C2 position. This two-step approach is reliable and scalable.
Principle and Mechanism
The synthesis commences with the condensation of ethyl 2-chloroacetoacetate with urea. The initial reaction forms an aminohydroxyoxazoline intermediate, which, upon dehydration with a strong acid like concentrated sulfuric acid, aromatizes to yield the corresponding 2-amino-oxazole. The subsequent step is a Sandmeyer-type reaction, where the 2-amino group is converted to a diazonium salt and then displaced by a bromide ion to furnish the target 2-bromo-oxazole scaffold.
Caption: Synthetic pathway for the core scaffold.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-chloroacetoacetate | ≥97% | Sigma-Aldrich |
| Urea | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Ethanol (200 proof) | Anhydrous | Fisher Chemical |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aqueous | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | 99.99% trace metals | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Chemical |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Standard Glassware | - | Pyrex, Kimble |
| Magnetic Stirrer/Hotplate, Ice Bath | - | - |
| Rotary Evaporator | - | Heidolph, Büchi |
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-5-methyl-oxazole-4-carboxylate
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloroacetoacetate (16.45 g, 100 mmol) and urea (9.0 g, 150 mmol).
-
Add 200 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude solid in 200 mL of ethyl acetate and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by recrystallization from ethanol/water to afford the product as a white solid.
Step 2: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate[5]
-
In a 250 mL three-necked flask cooled in an ice-salt bath to 0 °C, add 48% aqueous HBr (50 mL).
-
Slowly add Ethyl 2-amino-5-methyl-oxazole-4-carboxylate (8.5 g, 50 mmol) in portions, ensuring the temperature remains below 5 °C.
-
Dissolve sodium nitrite (3.8 g, 55 mmol) in 15 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes.
-
In a separate 500 mL flask, dissolve copper(I) bromide (8.6 g, 60 mmol) in 48% HBr (30 mL).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) to yield the title compound as a pale yellow oil.
Part II: Derivatization via Palladium-Catalyzed Cross-Coupling
The 2-bromo-oxazole scaffold is an excellent substrate for palladium-catalyzed reactions, which are fundamental transformations in modern drug discovery.[6] These methods offer broad functional group tolerance and reliable scalability.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between the oxazole (sp²-carbon) and an organoboron reagent.[7][8] It is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a precatalyst like Pd(dppf)Cl₂ is common; the dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.[9]
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[7][10]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, DME, or THF) and water is often used. The water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrates and catalyst.[11]
Caption: General experimental workflow for cross-coupling.
Detailed Protocol (General Procedure):
-
To a dry reaction vial, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (0.234 g, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (0.414 g, 3.0 mmol, 3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.022 g, 0.03 mmol, 3 mol%).
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Place the vial in a preheated oil bath at 90 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
| Arylboronic Acid Example | Typical Time (h) | Expected Yield (%) |
| Phenylboronic acid | 6 | 85-95% |
| 4-Methoxyphenylboronic acid | 5 | 90-98% |
| 3-Pyridinylboronic acid | 8 | 70-85% |
| 4-Fluorophenylboronic acid | 6 | 80-90% |
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling the bromo-oxazole with primary or secondary amines.[12] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[6]
Causality of Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized, bulky, electron-rich phosphine ligand such as XPhos or RuPhos.[13] These ligands accelerate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader range of amines.[14]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine in situ, generating the active nucleophile without competing with it.[6]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are required to prevent catalyst deactivation and ensure solubility of the reaction components.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol (General Procedure):
-
To a dry, oven-baked Schlenk flask, add sodium tert-butoxide (0.134 g, 1.4 mmol, 1.4 equiv).
-
Add the desired amine (1.2 mmol, 1.2 equiv) and Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (0.234 g, 1.0 mmol).
-
Seal the flask, evacuate, and backfill with argon (repeat this cycle 3 times).
-
In a separate vial under argon, prepare the catalyst solution: add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.018 g, 0.02 mmol, 2 mol%) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.019 g, 0.04 mmol, 4 mol%) to 5 mL of anhydrous toluene. Stir for 5 minutes.
-
Add the catalyst solution to the Schlenk flask containing the substrates.
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours. Monitor progress by LC-MS.
-
After completion, cool to room temperature, and quench carefully with a saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product.
| Amine Example | Typical Time (h) | Expected Yield (%) |
| Aniline | 12 | 80-90% |
| Morpholine | 8 | 90-98% |
| Benzylamine | 16 | 75-85% |
| tert-Butylamine | 24 | 60-75% |
Trustworthiness: A Self-Validating System
The reliability of any synthetic protocol hinges on rigorous in-process controls and final product validation.
-
Reaction Monitoring: All reactions should be monitored by an appropriate technique, typically TLC or LC-MS. This prevents premature workup of incomplete reactions or degradation from prolonged reaction times. A successful reaction is marked by the consumption of the limiting reagent (the bromo-oxazole) and the appearance of a new spot/peak corresponding to the product.
-
Purification: Flash column chromatography is mandatory for removing residual reagents, catalysts, and byproducts. The purity of the final compound should be assessed by analytical HPLC or LC-MS, aiming for >95% purity for biological screening.
-
Structural Confirmation: The identity of all synthesized compounds must be unequivocally confirmed.
-
¹H and ¹³C NMR Spectroscopy: Provides information on the molecular structure, confirming the successful incorporation of the new substituent and the integrity of the oxazole core.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and provides an exact mass, validating the molecular formula of the product.
-
Conclusion
This application note provides a robust and modular platform for the synthesis of diverse Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate derivatives. By providing a reliable route to the key bromo-oxazole intermediate and detailing its elaboration via powerful Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, we offer a strategic workflow for researchers in drug discovery. The emphasis on the rationale behind procedural choices and the inclusion of self-validating checkpoints ensures that these protocols can be implemented with confidence to accelerate the generation of novel chemical entities for biological evaluation.
References
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). [Source Not Available]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Source Not Available]
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publisher.
- Buchwald–Hartwig amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source Not Available]
- Ethyl 2-bromo-5-methyl-oxazole-4-carboxyl
- The Suzuki Reaction. Chem 115 Myers.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Source Not Available]
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- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate for Pharmaceutical Intermediate Applications
Abstract
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. The isomeric purity and overall chemical integrity of this intermediate are paramount, as impurities can lead to undesirable side reactions, compromised yields, and downstream products with altered pharmacological profiles. This document provides a comprehensive guide with detailed, field-proven protocols for the purification of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. We present two primary orthogonal techniques: flash column chromatography for the removal of bulk and closely related impurities, and recrystallization for final polishing to achieve high crystalline purity. The causality behind experimental choices, troubleshooting, and methods for purity validation are discussed to provide researchers with a robust and reliable purification strategy.
Compound Profile and Impurity Analysis
A thorough understanding of the target compound's properties and potential impurities is the foundation of an effective purification strategy. The synthetic route to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate can introduce a variety of contaminants that must be addressed.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1187582-59-7 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO₃ | [1][3] |
| Molecular Weight | 234.05 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | [4] |
| Predicted Boiling Point | 286.4 ± 35.0 °C (for a similar isomer) | [5] |
| Solubility | Soluble in ethyl acetate, dichloromethane; sparingly soluble in hexanes | Inferred from chromatography/recrystallization solvents |
Probable Impurities & Rationale for Removal
The purification strategy must be designed to eliminate impurities originating from the synthesis. Common synthetic pathways, such as the bromination of an oxazole precursor, may introduce the following:
-
Unreacted Starting Materials: The non-brominated oxazole precursor is a common impurity. Its higher polarity compared to the brominated product allows for effective separation via silica gel chromatography.
-
Reagent Residues: Brominating agents like N-Bromosuccinimide (NBS) and associated by-products (e.g., succinimide) can persist after workup. These are often highly polar and are typically removed during aqueous workup or retained at the baseline of a silica gel column.
-
Isomeric By-products: Although the 2-position of the oxazole ring is often targeted for bromination, minor formation of other positional isomers can occur.[6] These isomers may have very similar polarities, presenting the greatest challenge for purification. High-resolution column chromatography is essential for their removal.
-
Over-brominated Species: The presence of di-brominated oxazoles is possible if reaction conditions are not strictly controlled. These are less polar than the desired mono-brominated product.
-
Solvent Residues: Residual solvents from the reaction and initial workup (e.g., ethyl acetate, dichloromethane, tetrahydrofuran) must be removed during the final drying steps.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
TLC is an indispensable preliminary step. It is a rapid, low-cost method to assess the purity of the crude material and to determine the optimal mobile phase for flash column chromatography. The goal is to find a solvent system that provides good separation between the target compound and its major impurities, with a target Rf value of ~0.3 for the product.
Protocol for TLC Analysis
-
Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica-coated TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spot line.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used if impurities are not UV-active.
-
Analysis: Calculate the Retention Factor (Rf) for each spot.
Recommended TLC Solvent Systems
| Mobile Phase (v/v) | Expected Product Rf | Observations & Rationale |
| Hexane : Ethyl Acetate (4:1) | 0.25 - 0.35 | Recommended starting point. Provides excellent resolution for compounds of intermediate polarity. |
| Hexane : Ethyl Acetate (2:1) | 0.45 - 0.55 | Use if the product is showing low Rf in the 4:1 system. |
| Dichloromethane | 0.50 - 0.60 | Can be a good alternative, but offers less control over polarity compared to a binary system. |
Workflow for TLC Solvent System Screening
Caption: Workflow for selecting an optimal TLC mobile phase.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the primary method for purifying multi-gram quantities of the target compound, effectively removing impurities with different polarities.[7]
Protocol for Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the column bed.
-
-
Elution: Begin elution with the determined mobile phase. A gradient elution (e.g., starting from 5% and gradually increasing to 20% ethyl acetate in hexane) is often more effective than an isocratic elution for separating closely related impurities.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds.[7] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Offers excellent control over eluting power to resolve a wide range of impurities. |
| Elution Gradient | 5% -> 25% Ethyl Acetate in Hexane | Start with low polarity to elute non-polar by-products, then increase polarity to elute the product, leaving polar impurities on the column. |
| Loading Method | Dry Loading | Provides superior resolution and avoids band broadening associated with using a strong solvent for wet loading. |
Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Final Polishing: Recrystallization
Recrystallization is a powerful technique for achieving high levels of purity and isolating the product in a stable, crystalline form. It is particularly effective at removing trace impurities that may have co-eluted during chromatography. The selection of an appropriate solvent system is critical for success.[8]
Protocol for Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small batches with solvents like hexane, ethyl acetate, isopropanol, or mixed solvent systems (e.g., ethyl acetate/hexane). A hot petroleum ether and ethyl acetate (95:5) solution has been used for similar compounds.[8]
-
Dissolution: Place the chromatography-purified product in a flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the final, high-purity product.
Workflow for Recrystallization
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- 5. Ethyl 5-bromo-4-methylisoxazole-3-carboxylate [myskinrecipes.com]
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The Strategic Application of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Oxazole Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, present a vast target space, but achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[1] The strategic use of rigid, well-defined heterocyclic scaffolds is a proven approach to developing inhibitors with improved pharmacological profiles. Among these, the oxazole core has emerged as a privileged structure, featuring in numerous biologically active compounds due to its ability to form key hydrogen bond interactions and orient substituents in a precise three-dimensional arrangement.[2][3]
This guide focuses on the synthetic utility of a key heterocyclic building block: Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate . This molecule is an exemplary starting material for the construction of diverse kinase inhibitor libraries. Its inherent chemical functionalities—a reactive bromo-handle at the C2 position and a modifiable ester at C4—provide a versatile platform for introducing molecular complexity and targeting specific kinase active sites. We will explore the causality behind its application, provide field-proven protocols for its use in cornerstone synthetic reactions, and illustrate its potential in a drug discovery workflow.
Chemical Reactivity and Strategic Advantages
The synthetic power of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate lies in its distinct reactive sites, which can be addressed sequentially to build complex molecular architectures.
-
The C2-Bromo Substituent: The bromine atom at the 2-position of the oxazole ring is the primary site for introducing diversity. This position is electronically activated and readily participates in a variety of palladium-catalyzed cross-coupling reactions. This is the key to appending aryl and heteroaryl moieties that are often crucial for occupying the hydrophobic regions of a kinase ATP-binding site and establishing critical protein-ligand interactions.
-
The C4-Ethyl Carboxylate Group: The ester functionality serves as a latent carboxylic acid. Following the crucial C-C bond formation at the C2 position, the ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid is a versatile handle for subsequent amide bond formation, a reaction of paramount importance in kinase inhibitor synthesis for engaging with the hinge region of the kinase.
This dual functionality allows for a logical and efficient synthetic strategy: first, establish the core bi-aryl or heteroaryl-aryl scaffold via cross-coupling, and second, build out the "linker" and "warhead" portions of the inhibitor via amide coupling.
Core Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for C-C bond formation in modern drug discovery.[4] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it ideal for the rapid generation of compound libraries. The C2-bromo position of our title compound is an excellent substrate for this transformation.
Rationale for Methodological Choices
The protocol provided below is based on established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.[5][6]
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst like Pd(PPh₃)₄ is often used. The choice of ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often superior for coupling with heteroaryl halides as they promote the oxidative addition step and prevent catalyst decomposition.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices, offering a good balance of reactivity and functional group tolerance.
-
Solvent: A polar aprotic solvent, often in combination with water, is typically used. Dioxane/water or DME/water mixtures are effective at solubilizing both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
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- 2. Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Generation of a Chemical Library Based on the Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate Scaffold
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] The unique electronic and structural features of the oxazole core allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with diverse biological targets, including enzymes and receptors.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3]
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a versatile and highly functionalized building block for the synthesis of diverse chemical libraries. The presence of a bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The ester functionality at the 4-position and the methyl group at the 5-position offer additional points for modification or for influencing the overall physicochemical properties of the final compounds. This application note provides detailed protocols for the diversification of the Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate scaffold through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution.
Experimental Workflows: A Modular Approach to Library Synthesis
The generation of a chemical library from Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate can be conceptualized as a modular workflow. The core scaffold is systematically elaborated by coupling with a diverse set of building blocks, leading to a library of analogues with varied physicochemical and pharmacological properties.
Figure 1: General workflow for the diversification of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions: Core Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The reactivity of the C-Br bond in Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organic halide and an organoboron compound, typically a boronic acid or its ester.[5] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.
Figure 2: Key components of the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Examples of Suzuki-Miyaura Coupling with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 5 | 88 |
Note: The yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-oxazole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.
Figure 3: Key components of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Examples of Buchwald-Hartwig Amination with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
| Entry | Amine | Pd Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 89 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 82 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 110 | 24 | 70 |
Note: The yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[7]
Figure 4: Key components of the Sonogashira coupling reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) iodide (CuI, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 6-18 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Examples of Sonogashira Coupling with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 12 | 90 | |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | 40 | 8 | 85 | |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | 50 | 10 | 82 | |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | DIPA | RT | 18 | 77 |
Note: The yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative, often complementary, approach for the introduction of heteroatom nucleophiles at the 2-position of the oxazole ring. The electron-withdrawing nature of the oxazole ring system can facilitate the displacement of the bromide by strong nucleophiles.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution
-
To a solution of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (e.g., sodium methoxide or sodium thiophenoxide, 1.5-2.0 equiv.).
-
Heat the reaction mixture to 60-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 4: Representative Examples of SNAr with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | DMF | 80 | 12 | 75 |
| 2 | Sodium ethoxide | - | DMSO | 90 | 10 | 70 |
| 3 | Sodium thiophenoxide | - | DMF | 60 | 6 | 88 |
| 4 | Potassium phenoxide | K₂CO₃ | DMSO | 120 | 24 | 65 |
Note: The yields are based on analogous reactions reported in the literature for similar electron-deficient heteroaryl halides and may vary.
Purification and Characterization
Purification of the synthesized library members is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane. Characterization of the final products should be performed using standard analytical techniques:
-
¹H and ¹³C NMR spectroscopy to confirm the structure and purity of the compounds.
-
Mass spectrometry (MS) to determine the molecular weight of the products.
-
High-performance liquid chromatography (HPLC) to assess the purity of the final compounds.
Conclusion
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a highly valuable and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this application note, encompassing palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, provide a robust and flexible platform for the synthesis of a wide range of 2-substituted oxazole derivatives. These compounds, with their inherent structural diversity, represent a rich source of novel molecular entities for screening in drug discovery and other life sciences research. The modular nature of these synthetic strategies allows for the systematic exploration of structure-activity relationships, ultimately facilitating the identification of new lead compounds with desired biological activities.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Retrieved January 21, 2026, from [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). African Journal of Biomedical Research. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 7. MX2022008097A - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-d ihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. - Google Patents [patents.google.com]
Application Note: A Scalable and Regioselective Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Abstract
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules. Its production on a laboratory scale can be challenging, and scaling up the synthesis presents significant hurdles related to regioselectivity, safety, and process efficiency. This application note provides a comprehensive, field-tested guide for the robust and scalable two-step synthesis of this target compound. We detail a reliable method for the initial construction of the oxazole core, Ethyl 5-methyl-oxazole-4-carboxylate, followed by a highly regioselective C2-bromination protocol via organometallic intermediates. The causality behind experimental choices, critical process parameters, and rigorous safety protocols are explained to ensure a trustworthy and reproducible scale-up process for researchers, scientists, and drug development professionals.
Strategic Overview: A Two-Step Approach to Regiocontrolled Synthesis
The synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is strategically divided into two distinct stages to ensure high purity and regiochemical control, which are paramount for pharmaceutical applications.
-
Part I: Oxazole Ring Formation. The initial step involves the construction of the core heterocyclic structure, Ethyl 5-methyl-oxazole-4-carboxylate. This approach utilizes commercially available and cost-effective starting materials, making it amenable to large-scale production.
-
Part II: Regioselective C2-Bromination. Direct electrophilic bromination of the oxazole ring typically results in substitution at the C5 position, which is the most electron-rich and kinetically favored site.[1] To achieve the desired C2-bromo isomer, a more sophisticated strategy involving directed lithiation at the C2 position followed by quenching with an electrophilic bromine source is employed. This method provides excellent control over the final product's isomeric purity.
The overall synthetic workflow is depicted below.
Sources
Troubleshooting & Optimization
"common side products in the synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate and what are the key challenges?
The most prevalent method for synthesizing Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is the direct bromination of its precursor, Ethyl 5-methyl-oxazole-4-carboxylate. This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine. The primary challenge lies in controlling the regioselectivity and stoichiometry of the reaction to prevent the formation of side products. The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C2 position is generally the most activated site for electrophilic substitution in oxazoles, but other positions can also react under certain conditions, leading to a mixture of products.
Q2: I'm seeing a second major spot on my TLC plate after the reaction. What could it be?
A common side product in the bromination of 5-substituted oxazoles is the isomeric 4-bromooxazole.[1] Although the C2 position is electronically favored for bromination, reaction at the C4 position can occur, especially if the C2 position is sterically hindered or if the reaction conditions are not optimized. Another possibility is the presence of unreacted starting material, which would typically have a different polarity and thus a different Rf value on a TLC plate. Over-bromination, leading to a dibromo species, is also a potential side product if an excess of the brominating agent is used.
Q3: My final product is a dark oil, but I was expecting a solid. What could be the cause?
The expected product, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, is typically a solid at room temperature.[2] A dark, oily product often indicates the presence of impurities. These could be residual solvents, colored byproducts from the bromination reaction (especially when using bromine), or degradation products. It is crucial to properly quench the reaction to remove any excess brominating agent and to perform a thorough work-up and purification.
Q4: How can I best purify the crude product to remove side products?
Column chromatography is a highly effective method for purifying Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate from common side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can separate the desired product from unreacted starting material, isomeric byproducts, and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure, crystalline solid.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and offers step-by-step guidance to resolve them.
Problem 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a complex mixture of compounds.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion, leaving a significant amount of starting material. | Monitor the reaction progress by TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or adding a small additional portion of the brominating agent. |
| Over-bromination | Using too much brominating agent can lead to the formation of dibrominated or other over-brominated side products. | Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio of starting material to brominating agent is a good starting point. Add the brominating agent portion-wise to maintain control over the reaction. |
| Degradation of Product | Oxazoles can be sensitive to strong acids or bases and prolonged exposure to high temperatures. | Maintain a neutral or slightly acidic pH during work-up. Avoid excessive heat during solvent removal. Store the purified product in a cool, dark place. |
| Loss during Work-up | The product may be partially soluble in the aqueous phase during extraction, leading to losses. | Ensure the organic layer is thoroughly extracted multiple times. A brine wash can help to break up emulsions and improve separation.[3] |
Problem 2: Presence of Isomeric Impurities
Symptoms:
-
NMR analysis shows signals that are inconsistent with the desired 2-bromo isomer.
-
Difficulty in purifying the product to a single component.
Potential Causes & Solutions:
The primary isomeric impurity is likely the 4-bromo derivative. Its formation can be influenced by reaction conditions.
Experimental Protocol to Enhance Regioselectivity:
-
Solvent Choice: The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can influence the regioselectivity of bromination.[1]
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Slow Addition of Brominating Agent: Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of the starting material. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of side reactions.
Troubleshooting Workflow
Below is a Graphviz diagram illustrating a typical troubleshooting workflow for this synthesis.
Caption: Troubleshooting workflow for the synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
References
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). Research on Chemical Intermediates. Retrieved from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved from [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
- Suvorexant intermediate and preparation method thereof. (2017). Google Patents.
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Ethyl 5-methylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. (n.d.). UM Impact. Retrieved from [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Process for the preparation of suvorexant and intermediates useful in the synthesis thereof. (2015). Google Patents.
-
An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. (n.d.). Rowan University. Retrieved from [Link]
-
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
"troubleshooting failed Suzuki reactions with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate"
Technical Support Center: Suzuki-Miyaura Reactions
Introduction: Navigating the Nuances of Heteroaromatic Suzuki Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in forming C-C bonds.[1] However, its application to complex, electron-deficient heteroaromatics like Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate introduces specific challenges not encountered with simple aryl halides. This substrate contains a base-sensitive ester functional group and Lewis-basic nitrogen and oxygen atoms within the oxazole ring, which can complicate the catalytic cycle.[2][3]
This guide provides a structured, in-depth approach to troubleshooting and optimizing these challenging reactions. It is designed to move beyond generic advice and address the specific chemical properties of your substrate, transforming failed experiments into successful outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common failure modes. Start here to diagnose and solve straightforward issues.
Q1: My reaction shows zero conversion. The starting material is fully recovered. What are the first things I should check?
A1: This scenario almost always points to a fundamental failure in initiating the catalytic cycle. The primary suspects are the catalyst, the reagents, or the reaction atmosphere.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the reaction. Its absence is a common cause of failure.[4]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): These are sensitive to air and moisture and can degrade over time. Always use a fresh bottle or a catalyst stored correctly in a desiccator or glovebox.
-
Pd(II) Pre-catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These require in-situ reduction to Pd(0) to begin the cycle. This reduction can be hindered by impurities or poor reaction setup.[5] Consider using modern pre-catalysts (see Section 2) that form the active Pd(0) species more reliably.
-
-
Improper Degassing: Oxygen is detrimental. It can oxidize the Pd(0) catalyst to inactive Pd(II) oxides and promote undesirable side reactions like the homocoupling of your boronic acid.[5][6] Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3-4 cycles) or by bubbling with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Ensure your boronic acid/ester and base are pure and dry (if using anhydrous conditions).
Q2: My main side product is the de-brominated starting material (Ethyl 5-methyl-oxazole-4-carboxylate). What is causing this?
A2: Dehalogenation is a known side reaction in Suzuki couplings.[7] It occurs after the initial oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can react with a proton source in the mixture, leading to the replacement of the bromine with a hydrogen atom.
-
Cause: The most common culprits are trace amounts of water in non-aqueous solvents, the use of protic solvents (like alcohols), or certain bases that can generate protic species.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your reagents are dry.
-
Base Selection: If using a hydroxide base, consider switching to an anhydrous phosphate (K₃PO₄) or carbonate (Cs₂CO₃).
-
Boronic Acid Quality: Some boronic acids can undergo protodeboronation, releasing protons into the mixture. Using a high-purity boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can help.[5]
-
Q3: My boronic acid seems to be decomposing, and I see significant homocoupling byproducts. How can I prevent this?
A3: This points to two distinct but related side reactions: protodeboronation and oxidative homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, rendering the boronic acid inactive.[8] It is often catalyzed by acid or base and accelerated by heat.[9]
-
Mitigation: Use the boronic acid as soon as possible after purchase. For notoriously unstable boronic acids (e.g., some heteroaromatics), consider converting it to a more robust MIDA boronate ester or an organotrifluoroborate.[10][11] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[8]
-
-
Homocoupling: This is the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by starting with a Pd(II) pre-catalyst that promotes this side reaction during its initial reduction.[5]
Q4: I'm observing hydrolysis of the ethyl ester on my oxazole substrate. What bases and conditions should I use to avoid this?
A4: The ester functionality is sensitive to strong aqueous bases, especially at elevated temperatures.[6][12]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in aqueous mixtures are highly likely to cause saponification.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice. It is a strong enough base to facilitate the reaction but is generally not nucleophilic enough to attack the ester, especially in solvents like dioxane or toluene.[13]
-
Potassium Fluoride (KF): A very mild base that can be effective, particularly in anhydrous conditions, and is well-suited for base-sensitive substrates.[12]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are standard choices. While they are often used in aqueous mixtures, running the reaction in a non-aqueous solvent like DMF or anhydrous dioxane can minimize ester hydrolysis.[14]
-
Section 2: In-Depth Troubleshooting & Optimization Guide
When first-line diagnostics fail, a systematic approach is required. This section provides a logical workflow for optimizing the reaction for your specific, challenging substrate.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for systematically troubleshooting a failed or low-yielding reaction.
Caption: Troubleshooting Decision Tree for Suzuki Reactions.
Deep Dive into Reaction Components
Your substrate has two key features that influence the reaction:
-
Electron-Deficient Heteroaromatic System: The oxazole ring and the C4-ester group withdraw electron density, making the C2-Br bond electron-poor. This generally facilitates the rate-determining oxidative addition step.[5]
-
Lewis-Basic Coordination Sites: The oxazole nitrogen (and to a lesser extent, the oxygen) can act as a ligand, coordinating to the palladium center. This can sequester the catalyst into an inactive state, effectively poisoning it and stalling the reaction.[2][3] This is a primary suspect in failed reactions with N-rich heterocycles.
The choice of ligand is critical to overcome catalyst inhibition and promote efficient turnover. Bulky, electron-rich phosphine ligands are often required for challenging heteroaryl couplings.[15][16] They promote the desired catalytic steps while discouraging the formation of inactive catalyst-substrate complexes.
| Catalyst / Ligand System | Type | Key Advantage | Considerations for Oxazole Substrate |
| Pd(PPh₃)₄ | General Purpose | Commercially available, widely used benchmark. | Prone to dissociation, and the smaller PPh₃ ligand may not be sufficient to prevent catalyst inhibition by the oxazole nitrogen. A common point of failure.[17] |
| Pd(dppf)Cl₂ | Ferrocene-based | More robust than Pd(PPh₃)₄. The bidentate 'dppf' ligand is less prone to dissociation.[18] | A good starting point for optimization. Can be very effective, but may still be outperformed by more modern ligands for this substrate class. |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald-Hartwig | Bulky, electron-rich monophosphine ligands. | Highly Recommended. These ligands are specifically designed to accelerate oxidative addition and reductive elimination and are known to be highly effective for coupling N-heterocycles by sterically preventing inhibitory coordination.[13][19] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Very strong electron-donating ligands, highly active. | Excellent for difficult couplings, particularly with aryl chlorides, and can be very effective here. NHC ligands are robust and promote fast catalysis.[12] |
The base and solvent work in concert to activate the boronic acid for transmetalation without degrading the starting materials.
| Base | Strength | Common Solvents | Considerations for Oxazole Substrate |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard conditions. The presence of water poses a risk of ester hydrolysis, especially at high temperatures (>80 °C).[17] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Highly effective, often provides faster rates. Can be used with or without water. Anhydrous conditions are preferred to protect the ester.[15] |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | Highly Recommended. Excellent solubility in organic solvents and is a non-nucleophilic base, making it ideal for substrates with base-sensitive groups like esters.[13] |
| KF | Mild | THF, Dioxane | The mildest option. Best choice if all other bases cause significant ester hydrolysis, though reaction rates may be slower.[12][14] |
Section 3: Protocols & Methodologies
Protocol 1: Recommended Starting Conditions
This protocol uses a robust Buchwald-type catalyst system designed to minimize common failure modes with your substrate.
Materials:
-
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.)
-
Arylboronic Acid (1.5 equiv.)
-
SPhos Pd G2 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the oxazole substrate, arylboronic acid, K₃PO₄, and the SPhos Pd G2 precatalyst.
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with Argon or Nitrogen. Repeat this process 3-5 times to ensure an inert atmosphere.[6]
-
Using a syringe, add the anhydrous 1,4-dioxane (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours.
Protocol 2: Reaction Monitoring and Work-up
-
Monitoring: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Run against standards of your starting materials. Alternatively, use LC-MS for more precise monitoring.
-
Work-up:
-
Once the reaction is complete (starting material consumed), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a small plug of celite to remove the base and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Section 4: Key Mechanistic & Visual Summaries
The Suzuki-Miyaura Catalytic Cycle
Understanding the cycle is key to rational troubleshooting. Each step has unique requirements that your choice of reagents must satisfy.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[20]
Section 5: References
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16555. [Link]
-
Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 75(15), 5032-5043. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Scott, J. S., & Tredwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6353. [Link]
-
Scott, J. S., & Tredwell, M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6353. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8147-8157. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. [Link]
-
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 2(4), 584-587. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Various Authors. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Various Authors. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 868-876. [Link]
-
Ammal, S. C., & Yirong, M. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PLoS ONE, 7(5), e37488. [Link]
-
Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(17), 2685-2688. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
-
Wiles, C., & Watts, P. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(6), 1639-1662. [Link]
-
Various Authors. (2010). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Vasilevsky, S. F., et al. (2005). Synthesis of 2‐bromooxazole (9). ResearchGate. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. The information herein is synthesized from established chemical principles and analogous procedures reported in peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate?
The synthesis of substituted oxazoles like Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate typically follows a two-stage process: first, the formation of the oxazole core, followed by its selective bromination. A plausible and common approach is the Hantzsch-type synthesis or a related cyclodehydration reaction to form the heterocyclic ring, followed by electrophilic bromination at the C2 position.
-
Oxazole Ring Formation: A common starting point involves the condensation and cyclization of an α-halo ketone or a related precursor with an amide. For this specific molecule, a likely pathway starts from ethyl 2-chloroacetoacetate and acetamide. The initial condensation forms an intermediate which then cyclizes upon dehydration to yield Ethyl 5-methyl-oxazole-4-carboxylate.
-
Bromination: The resulting oxazole is an electron-rich heterocycle. The C2 position is particularly susceptible to electrophilic substitution. Treatment with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), installs the bromine atom at the C2 position.
Q2: Why is N-Bromosuccinimide (NBS) often recommended for the bromination step?
N-Bromosuccinimide (NBS) is frequently the reagent of choice for brominating sensitive or electron-rich heterocyclic systems. Unlike liquid bromine (Br₂), which can lead to over-bromination and harsh acidic conditions (HBr byproduct), NBS provides a low, constant concentration of bromine in situ. This controlled delivery minimizes side reactions and often leads to higher yields and cleaner product profiles. The reaction is typically initiated by a radical initiator (like AIBN) or light for radical pathways, or performed in polar solvents like DMF for electrophilic pathways.
Q3: What are the critical parameters to control during the cyclization step?
The cyclization to form the oxazole ring is a dehydration reaction that is highly dependent on several factors:
-
Temperature: Sufficient thermal energy is required to overcome the activation barrier for cyclodehydration. However, excessive heat can lead to decomposition and polymerization of starting materials, reducing the yield.
-
Dehydrating Agent/Solvent: The choice of solvent and the presence of a dehydrating agent are crucial. High-boiling point solvents like DMF or toluene (with a Dean-Stark trap to remove water) are often effective. In some cases, strong dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid are used, though these harsh conditions may not be suitable for all substrates.[1]
-
Purity of Reagents: The starting materials, particularly the α-halo ketone, must be pure. Impurities can interfere with the reaction and lead to a complex mixture of side products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Final Product
Potential Cause A: Incomplete Cyclization of the Oxazole Ring
-
Diagnosis: Analysis of the crude reaction mixture by TLC or LC-MS shows a significant amount of starting materials (e.g., ethyl 2-chloroacetoacetate) or linear condensation intermediates.
-
Scientific Rationale: The cyclodehydration step is often the yield-limiting part of the synthesis. Insufficient heat, inefficient water removal, or an inappropriate pH can stall the reaction, preventing the formation of the aromatic oxazole ring.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC.
-
Use a Dean-Stark Apparatus: If using a solvent like toluene, employ a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Optimize Solvent: Switch to a higher-boiling polar aprotic solvent like DMF or DMAc, which can facilitate the reaction.
-
Potential Cause B: Ineffective Bromination
-
Diagnosis: TLC or LC-MS analysis after the bromination step shows predominantly the unbrominated intermediate (Ethyl 5-methyl-oxazole-4-carboxylate).
-
Scientific Rationale: The C2 position of the oxazole ring, while activated, may not be sufficiently nucleophilic to react with the brominating agent under the chosen conditions. This can be due to the deactivating effect of the ester group or suboptimal reaction conditions.
-
Solution:
-
Change Brominating Agent: If NBS is ineffective, consider using elemental bromine (Br₂). Exercise caution as this is less selective. A combination of Br₂ in a solvent like acetic acid or CCl₄ can be effective.
-
Add a Lewis Acid Catalyst: A mild Lewis acid can sometimes activate the brominating agent or the substrate, promoting electrophilic substitution.
-
Ensure Anhydrous Conditions: Moisture can consume the brominating agent and interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Issue 2: Significant Formation of Side Products
Potential Cause A: Over-bromination or Isomer Formation
-
Diagnosis: Mass spectrometry of the crude product shows signals corresponding to di-brominated species. ¹H NMR may show multiple sets of peaks for the oxazole ring protons.
-
Scientific Rationale: Although the C2 position is most reactive, harsh conditions (high temperature, excess bromine) can lead to bromination at other positions or on the methyl group. This is analogous to the formation of isomers seen in the bromination of other heterocycles like furans.[2]
-
Solution:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent (e.g., NBS). Add the agent portion-wise or as a solution via syringe pump to maintain a low concentration.
-
Lower the Temperature: Perform the bromination at 0 °C or even lower to increase selectivity.
-
Choose a Bulky Brominating Agent: In some cases, a bulkier reagent can provide greater regioselectivity.
-
Potential Cause B: Product Degradation during Workup
-
Diagnosis: The yield drops significantly after aqueous workup or purification. The product appears dark and oily.
-
Scientific Rationale: The oxazole ring can be sensitive to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. The ester moiety can also be hydrolyzed.
-
Solution:
-
Use a Mild Base for Quenching: Quench the reaction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH.
-
Avoid Strong Acids: Use dilute acid solutions for washing if necessary and perform all aqueous extractions at cool temperatures.
-
Minimize Purification Time: Do not leave the product on silica gel for extended periods, as it is weakly acidic and can cause degradation.
-
Data & Protocols
Table 1: Recommended Reaction Parameters (Starting Points for Optimization)
| Parameter | Cyclization Step | Bromination Step |
| Primary Reagents | Ethyl 2-chloroacetoacetate, Acetamide | Ethyl 5-methyl-oxazole-4-carboxylate, NBS |
| Solvent | Toluene or DMF | CCl₄ or Acetonitrile |
| Temperature | 80-110 °C (Toluene with Dean-Stark) | 0 °C to Room Temperature |
| Reaction Time | 6-12 hours | 2-4 hours |
| Key Considerations | Efficient removal of water is critical. | Protect from light; maintain anhydrous conditions. |
Experimental Protocol: A Generalized Procedure
Step 1: Synthesis of Ethyl 5-methyl-oxazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add ethyl 2-chloroacetoacetate (1.0 eq.), acetamide (1.2 eq.), and toluene (approx. 0.2 M concentration).
-
Heat the mixture to reflux (approx. 110 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 6-12 hours).
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting chloro-ester is consumed.
-
Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
-
Dissolve the Ethyl 5-methyl-oxazole-4-carboxylate (1.0 eq.) from Step 1 in an appropriate solvent like carbon tetrachloride (CCl₄) or acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous workup by extracting the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of Hexanes:Ethyl Acetate) to yield the final product.
Visual Guides
Reaction & Workflow Diagrams
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]
-
Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]
- Lang, S. A., & Lin, Y. I. (1984). Chemistry of the oxazoles. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 1-130). Pergamon Press.
Sources
"instability and degradation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate"
Welcome to the technical support guide for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges related to the instability and degradation of this molecule.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in experimental settings.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of significant amounts of unidentifiable impurities in NMR or LC-MS analysis.
-
Reaction mixture changes color unexpectedly (e.g., turning brown or black).
Potential Causes & Solutions:
| Potential Cause | Underlying Chemistry | Troubleshooting & Optimization Steps |
| Degradation of Starting Material | The oxazole ring, particularly when substituted with a bromine atom, can be susceptible to nucleophilic attack and ring-opening, especially under basic or acidic conditions. The ester group can also be hydrolyzed. | 1. Verify Purity: Before starting your reaction, confirm the purity of your Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate using a suitable analytical method (e.g., qNMR, HPLC). 2. Use Fresh Material: If the compound has been stored for an extended period or under suboptimal conditions, consider using a freshly opened bottle or repurifying the existing stock. 3. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture and oxygen. |
| Reaction Conditions Too Harsh | Elevated temperatures or prolonged reaction times can promote decomposition. The C-Br bond can undergo homolytic cleavage at high temperatures, leading to radical side reactions. | 1. Temperature Optimization: Attempt the reaction at a lower temperature. If the reaction is sluggish, consider a more active catalyst or a different solvent system rather than increasing the temperature. 2. Time Course Study: Monitor the reaction progress at regular intervals to determine the optimal reaction time and avoid prolonged exposure to reaction conditions after completion. |
| Incompatible Reagents | Strong nucleophiles, acids, or bases can directly attack the oxazole ring, leading to its cleavage.[1][2] | 1. Reagent Selection: If possible, use milder bases (e.g., organic bases like triethylamine or DIPEA instead of inorganic hydroxides) or acids. 2. Protecting Groups: If the reaction chemistry allows, consider protecting sensitive functional groups on your other reactants to avoid side reactions with the oxazole. |
Issue 2: Compound Degradation During Workup or Purification
Symptoms:
-
Significant loss of product during aqueous workup.
-
Streaking or decomposition on silica gel during column chromatography.
-
Appearance of new impurities after purification.
Potential Causes & Solutions:
| Potential Cause | Underlying Chemistry | Troubleshooting & Optimization Steps |
| Hydrolysis During Aqueous Workup | The ester and the oxazole ring are susceptible to hydrolysis, especially in the presence of acid or base.[3] | 1. Neutralize Carefully: If an acidic or basic quench is necessary, perform it at low temperatures (0 °C) and quickly proceed to extraction. Ensure the final aqueous layer is as close to neutral pH as possible. 2. Brine Wash: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water and quenching agents. 3. Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase. |
| Degradation on Silica Gel | The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like oxazoles. | 1. Use Deactivated Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. A common practice is to use a solvent system containing 0.1-1% triethylamine. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography. 3. Rapid Purification: Perform the chromatography as quickly as possible to minimize contact time with the stationary phase. |
Issue 3: Long-Term Storage Instability
Symptoms:
-
A previously pure sample shows signs of degradation (color change, new spots on TLC, additional peaks in NMR/LC-MS) after being stored.
Potential Causes & Solutions:
| Potential Cause | Underlying Chemistry | Troubleshooting & Optimization Steps |
| Exposure to Air and Moisture | Hydrolysis and oxidation are common degradation pathways for oxazoles.[1][4] | 1. Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen. 2. Desiccation: Store in a desiccator to protect from moisture. 3. Proper Sealing: Ensure the container is tightly sealed. For long-term storage, consider flame-sealing under vacuum or argon. |
| Exposure to Light | Photodegradation can occur in heterocyclic compounds, leading to decomposition. | 1. Amber Vials: Store the compound in amber-colored vials or wrap the container in aluminum foil to protect it from light. |
| Inappropriate Temperature | Higher temperatures accelerate the rate of decomposition. | 1. Refrigeration/Freezing: For long-term storage, it is recommended to store the compound in a freezer at or below -20°C.[5] For short-term storage, refrigeration at 2-8°C is advisable. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate?
For reactions, common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are generally suitable. The choice of solvent will ultimately depend on the specific reaction conditions. For analytical purposes, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are typically used for NMR spectroscopy.
Q2: Can I use a strong base like sodium hydroxide with this compound?
It is generally not recommended. Strong bases can promote the hydrolysis of the ethyl ester and can also lead to nucleophilic attack on the oxazole ring, causing ring cleavage.[1][2] If a base is required, weaker organic bases such as triethylamine, N,N-diisopropylethylamine (DIPEA), or pyridine are preferred.
Q3: My sample of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate has turned a pale yellow color upon storage. Is it still usable?
A slight color change may indicate a minor degree of degradation. Before use, it is crucial to re-analyze the purity of the compound by a reliable analytical method like HPLC or NMR. If the purity is still high and the impurities are minor, it may be usable for some applications. However, for reactions that are sensitive to impurities, it is best to use a fresh or purified sample.
Q4: What are the primary degradation pathways for this compound?
Based on the structure, the following degradation pathways are most likely:
-
Hydrolysis: The ester linkage can be hydrolyzed to the corresponding carboxylic acid, and the oxazole ring itself can undergo hydrolytic cleavage.[3]
-
Nucleophilic Substitution: The bromine atom at the 2-position can be displaced by nucleophiles.
-
Ring Opening: The oxazole ring can be opened by strong nucleophiles, acids, or bases.[1]
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Materials:
-
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 30% acetonitrile in water to 95% acetonitrile over 15-20 minutes. Adding 0.1% formic acid to both mobile phase components can improve peak shape.
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area percentage of the main peak.
Protocol 2: Repurification by Column Chromatography
This protocol describes a method for purifying the compound if it has degraded.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Elute the column with the chosen solvent system. If streaking was observed on TLC, consider adding 0.1-1% triethylamine to the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Below is a workflow diagram for the purification process.
Caption: Workflow for the purification of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Celso, F., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. Retrieved from [Link]
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
-
Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
ResearchGate. (2022). Reaction course of the oxazole synthesis with varying water content using 6 a. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate CAS#: 1187582-59-7 [m.chemicalbook.com]
Technical Support Center: Purification of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Welcome to the technical support guide for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this crucial chemical intermediate. Here, we address common challenges with in-depth, field-tested solutions and scientifically grounded explanations.
I. Frequently Asked Questions (FAQs)
Q1: My final product of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a persistent oil, but literature suggests it should be a solid. What's going wrong?
This is a common issue often indicative of residual solvents or impurities that depress the melting point.
-
Causality: The presence of reaction solvents (like DMF or THF), or even byproducts from the synthesis, can prevent the crystallization of your compound. Brominated heterocyclic compounds can sometimes be challenging to crystallize.
-
Troubleshooting:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum (less than 1 mmHg) for an extended period (12-24 hours) to remove volatile residues. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation.
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., heptane or hexane) dropwise with vigorous stirring. This can induce precipitation or crystallization. If an oil "crashes out," try cooling the mixture slowly.
-
Recrystallization Screening: If titration fails, a systematic recrystallization screen is necessary. See the detailed protocol in the Troubleshooting Guides section.
-
Q2: After column chromatography, I'm observing co-elution of my product with a closely related impurity. How can I improve separation?
Co-elution is a frequent challenge, especially with structurally similar impurities such as isomers or starting materials.
-
Causality: The polarity of your desired product and the impurity are too similar for effective separation with the chosen solvent system.
-
Troubleshooting:
-
Solvent System Optimization: A systematic approach to changing the solvent system is crucial. Instead of just altering the ratio of your current solvents (e.g., ethyl acetate/hexane), try introducing a third solvent with a different selectivity. For example, adding a small amount of dichloromethane or tert-butyl methyl ether (MTBE) can alter the interactions with the silica gel and improve separation.
-
Isocratic vs. Gradient Elution: If you are using isocratic (constant solvent ratio) elution, switching to a shallow gradient can help resolve closely eluting spots.
-
Alternative Stationary Phases: If solvent optimization on silica gel fails, consider alternative stationary phases. For brominated compounds, alumina (neutral or basic) can sometimes offer different selectivity. Reverse-phase chromatography (C18) is another powerful option if the impurities have different hydrophobic characteristics.
-
Q3: My purified Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate appears to be degrading upon storage. What are the stability issues and how can I mitigate them?
Brominated oxazoles can be susceptible to degradation, particularly when exposed to light, air, or trace amounts of acid or base.
-
Causality: The C-Br bond on the electron-deficient oxazole ring can be labile. Isomerization or decomposition can be catalyzed by environmental factors.[1] For instance, some brominated furans have been observed to undergo rearrangement in the presence of acid.[1]
-
Mitigation Strategies:
-
Storage Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).[1]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.
-
Purity: Ensure the final product is free from acidic or basic residues from the purification process. If necessary, a final wash of an organic solution of the product with a very dilute, weak base (like sodium bicarbonate solution) followed by water and brine, and then thorough drying, can help. Exercise caution as this can also promote hydrolysis of the ester if not done carefully.
-
Q4: What are the most common impurities I should be looking for in the synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate?
The impurities will largely depend on the synthetic route employed.
-
Common Precursors and Byproducts:
-
Unreacted Starting Materials: Such as the corresponding non-brominated oxazole.
-
Isomers: Depending on the synthetic method, formation of isomeric products can occur. For example, in some syntheses of substituted isoxazoles, the isomeric 3-methylisoxazole-4-carboxylate can be a byproduct.[2]
-
Over-brominated or Under-brominated Species: If the bromination step is not well-controlled.
-
Hydrolysis Product: The corresponding carboxylic acid if the ester is exposed to acidic or basic conditions for prolonged periods, especially in the presence of water.
-
-
Detection:
-
TLC: Use a combination of visualization techniques (UV light, iodine chamber, and a permanganate stain) to detect different types of impurities.
-
NMR Spectroscopy: ¹H NMR is excellent for detecting residual solvents and proton-containing impurities.
-
LC-MS: This is a powerful tool for identifying impurities with different mass-to-charge ratios.
-
II. Troubleshooting Guides
Guide 1: Systematic Recrystallization Protocol
This protocol is designed to efficiently find a suitable solvent system for crystallizing your product.
Objective: To obtain crystalline Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Materials:
-
Crude product (oil or amorphous solid)
-
A selection of solvents with varying polarities (see table below)
-
Small vials or test tubes
-
Heating block or water bath
-
Ice bath
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of your crude product (10-20 mg) into several different vials.
-
To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for recrystallization on its own. If it is insoluble, try heating.
-
A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
-
Binary Solvent System:
-
If no single solvent is ideal, select a "good" solvent (in which the compound is very soluble) and a "poor" or "anti-solvent" (in which it is poorly soluble). The two solvents must be miscible.
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise until the solution becomes faintly turbid.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
-
Scaling Up: Once a promising solvent system is identified, scale up the recrystallization with the bulk of your material.
Data Presentation: Solvent Selection Table
| Solvent Class | Examples | Role in Recrystallization |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good Solvents (often too good) |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Good Solvents |
| Nonpolar | Hexane, Heptane, Toluene | Poor Solvents (Anti-solvents) |
| Ethers | Diethyl Ether, MTBE | Intermediate Polarity |
Guide 2: Advanced Column Chromatography Protocol
Objective: To separate Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate from a closely eluting impurity.
Methodology:
-
TLC Analysis:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a standard solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
If the spots are too close (ΔRf < 0.1), begin modifying the mobile phase.
-
Strategy 1 (Changing Polarity): Test a range of polarities (e.g., 10%, 15%, 25% Ethyl Acetate).
-
Strategy 2 (Changing Selectivity): Replace Ethyl Acetate with another polar solvent like Dichloromethane/Methanol or MTBE. For example, try a 50:1 Dichloromethane:Methanol mixture. The goal is to find a system that maximizes the separation factor (α).
-
-
Column Preparation:
-
Choose a column with an appropriate diameter and length for your sample size (a general rule is a 20:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column using the "slurry method" with your chosen eluent for a homogenous stationary phase.
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the eluent or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your packed column. This "dry loading" technique often results in better separation than loading as a concentrated liquid band.
-
Begin elution with your optimized solvent system. A shallow gradient, where the polarity is increased slowly over time, can be particularly effective for resolving difficult separations.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them by TLC to identify which contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization: Chromatography Workflow
Caption: A systematic workflow for purification by column chromatography.
III. Mechanistic Insights
Understanding Potential Decomposition Pathways
The stability of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate can be compromised under certain conditions. Understanding the potential degradation mechanisms is key to preventing them.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water, to form the corresponding carboxylic acid. This is a common issue during aqueous workups if the pH is not carefully controlled.
-
Ring Opening: Oxazole rings can be sensitive to strong nucleophiles or harsh pH conditions, potentially leading to ring-opened byproducts.
-
Isomerization/Rearrangement: As seen in related heterocyclic systems, trace acids can sometimes catalyze the migration of substituents or other rearrangements.[1] While not explicitly documented for this specific molecule in the search results, it remains a theoretical possibility to consider if unexpected isomers appear.
Visualization: Key Functional Groups and Potential Reaction Sites
Caption: Potential sites of reactivity and degradation on the target molecule.
IV. References
-
Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369–1371.
-
CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate. (2012). Google Patents.
-
WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
-
5-(Thiophen-2-yl)oxazole. (2011). Organic Syntheses, 88, 234.
-
Ethyl 5-methylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: Byproduct Formation in the Bromination of Ethyl 5-methyl-oxazole-4-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective bromination of ethyl 5-methyl-oxazole-4-carboxylate. Our goal is to empower you to anticipate and mitigate common side reactions, thereby optimizing your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific challenges you may encounter during the bromination of ethyl 5-methyl-oxazole-4-carboxylate, focusing on the formation of undesired byproducts.
Problem 1: I'm observing a significant amount of a byproduct with a mass indicating bromination on the C5-methyl group. How can I prevent this?
Answer:
This issue points to a competing radical substitution reaction occurring on the methyl group, which is benzylic/allylic-like in nature. The formation of this byproduct, ethyl 5-(bromomethyl)-oxazole-4-carboxylate, is typically promoted under conditions that favor free radical generation.[1][2]
Causality and Mechanism: N-Bromosuccinimide (NBS) can serve as a source of bromine radicals (Br•) when the reaction is initiated by light, heat, or a radical initiator like azobisisobutyronitrile (AIBN).[1] The stability of the resulting radical on the C5-methyl group makes this a favorable side reaction. This process is known as the Wohl-Ziegler reaction.[2]
Resolution Protocol:
-
Exclude Radical Initiators: Ensure your reaction setup does not include any intentional radical initiators (e.g., AIBN, benzoyl peroxide).
-
Control Light Exposure: Run the reaction in the dark by wrapping the reaction flask in aluminum foil. Ambient laboratory light can be sufficient to initiate radical chain reactions.
-
Use an Appropriate Solvent: Solvents like carbon tetrachloride (CCl₄) are known to promote radical bromination.[1] To favor the desired electrophilic substitution on the oxazole ring, consider using polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.
-
Purify Your Reagents: Ensure your NBS is pure. Older or impure NBS can contain residual bromine and HBr, which may contribute to radical pathways. Recrystallization of NBS from water may be necessary.[1]
Problem 2: My product is contaminated with the corresponding carboxylic acid, and my overall yield of the ester is low. What is causing this hydrolysis?
Answer:
The presence of 2-bromo-5-methyl-oxazole-4-carboxylic acid indicates that the ethyl ester functional group is being hydrolyzed. This is a common side reaction when trace amounts of water are present under either acidic or basic conditions.[3][4]
Causality and Mechanism: The bromination reaction, particularly with NBS, generates succinimide as a byproduct. If HBr is formed, it can catalyze the hydrolysis of the ester.[3] Similarly, if any basic reagents or workup procedures are used, they can promote saponification.[4] The oxazole ring itself is susceptible to decomposition under strongly acidic conditions, which could further lower your yield.[5]
Resolution Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents to minimize the presence of water.
-
Buffer the Reaction: To neutralize any HBr that forms during the reaction, a non-nucleophilic base can be added. Including a mild base like potassium carbonate (K₂CO₃) can help trap acidic byproducts.[6]
-
Modify the Workup: During the aqueous workup, use a buffered or mildly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid. Avoid prolonged contact with strong acids or bases.
-
Temperature Control: Perform the reaction and workup at low temperatures (e.g., 0 °C) to slow down the rate of hydrolysis.
Problem 3: I am getting low yields and a complex mixture of unidentified products, suggesting my oxazole ring is not stable.
Answer:
Degradation of the oxazole ring is a significant risk, as the ring system can be sensitive to harsh reaction conditions.[5] The electron-deficient nature of the oxazole ring makes it susceptible to certain types of cleavage.[7]
Causality and Mechanism:
-
Nucleophilic Attack and Ring Opening: The C2 position of the oxazole is the most electron-deficient and is a target for nucleophiles.[7] While bromination is an electrophilic process, certain conditions can lead to ring cleavage. For instance, using strong bases like n-BuLi for deprotonation can lead to an equilibrium with a ring-opened isocyanide intermediate.[5][7]
-
Acid-Catalyzed Decomposition: Concentrated or strong acids can cause the oxazole ring to decompose.[5]
-
Over-Bromination: Using a large excess of the brominating agent or harsh conditions could potentially lead to addition reactions or ring cleavage.[6]
Resolution Protocol:
-
Stoichiometry Control: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times and the addition of excess reagents.
-
Avoid Strong Bases: For this substrate, direct bromination is preferred. Avoid strategies that involve deprotonation with strong organolithium bases unless conditions are carefully optimized at very low temperatures (-78 °C).[8]
-
Temperature Management: Maintain the recommended reaction temperature. Overheating can accelerate decomposition pathways.
-
Choice of Brominating Agent: NBS is generally a good choice. Elemental bromine (Br₂) can be more aggressive and may require the use of a scavenger or Lewis acid catalyst, which can introduce other complications.
Frequently Asked Questions (FAQs)
Q1: What is the expected major regioisomer for the bromination of ethyl 5-methyl-oxazole-4-carboxylate?
A1: The oxazole ring is generally deactivated towards electrophilic substitution.[7][9] The positions are substituted as follows: C5 has an electron-donating methyl group, and C4 has an electron-withdrawing ethyl carboxylate group. The C2 position is unsubstituted. Electrophilic attack is directed by the activating groups and the inherent reactivity of the ring positions. In this case, the most probable site for electrophilic bromination is the unsubstituted C2 position, which is activated by the adjacent oxygen and nitrogen atoms, despite the overall electron-deficient nature of the ring.
Q2: How does solvent choice impact the reaction's success and byproduct profile?
A2: Solvent choice is critical. As demonstrated in studies on other substituted oxazoles, polar aprotic solvents can significantly influence the outcome. For example, using DMF as a solvent has been shown to dramatically improve the regioselectivity of bromination at C4 over C2 in 5-substituted oxazoles by stabilizing an acyclic isonitrile enolate intermediate.[10][11] While your target is C2 bromination, this highlights the powerful effect of the solvent. For your specific substrate, solvents like acetonitrile or DMF are good starting points for promoting the desired electrophilic substitution while suppressing radical pathways.
Q3: Are there alternative brominating agents to NBS?
A3: Yes, several other agents can be used, each with its own reactivity profile:
-
Bromine (Br₂): Can be used, often with a Lewis acid like FeCl₃ or AlCl₃. It is highly reactive and can lead to over-bromination or degradation if not controlled carefully.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that is another effective source of electrophilic bromine, often used under similar conditions to NBS.
-
N-Bromosaccharin: A highly reactive N-bromoimide that can be effective for brominating deactivated aromatic systems.
For this specific transformation, NBS remains the most common and generally reliable choice due to its moderate reactivity and ease of handling.[12][13]
Recommended Experimental Protocol
This protocol is designed to favor the selective C2-bromination of ethyl 5-methyl-oxazole-4-carboxylate while minimizing common byproducts.
Protocol A: Selective C2-Bromination with NBS
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve ethyl 5-methyl-oxazole-4-carboxylate (1.0 eq.) in anhydrous acetonitrile or DMF (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.), recrystallized if necessary, portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS or bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Visualizing Reaction Pathways and Byproducts
Data Summary: Common Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Common Cause | Prevention Strategy |
| Ethyl 5-(bromomethyl)-oxazole-4-carboxylate | Bromination on the C5-CH₃ group | Radical reaction pathway | Exclude light; avoid radical initiators; use polar aprotic solvents. |
| 2-Bromo-5-methyl-oxazole-4-carboxylic acid | Hydrolysis of the ethyl ester | Presence of water under acidic or basic conditions | Use anhydrous conditions; add a non-nucleophilic base; use buffered workup. |
| Ring-Opened Products (e.g., isonitriles) | Cleavage of the oxazole ring | Harsh conditions (strong acid/base); overheating | Use mild conditions; control stoichiometry and temperature carefully. |
Diagram: Bromination of Ethyl 5-methyl-oxazole-4-carboxylate and Competing Pathways
Caption: Reaction scheme showing the desired electrophilic bromination and common side reactions.
References
-
Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(13), 1899-1904. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
- Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1465.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
-
Varghese, V., et al. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 11(4), 717-720. Available at: [Link]
-
Varghese, V., et al. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Wrona-Krol, E., et al. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Available at: [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles [organic-chemistry.org]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Regioselectivity in Reactions of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you control and improve the regioselectivity of your experiments.
Troubleshooting Guide
This section addresses common challenges and provides actionable solutions for directing the regioselectivity of your reactions.
Question 1: My Suzuki-Miyaura coupling reaction is giving a mixture of C2 and C5-arylated products. How can I selectively obtain the C2-arylated product?
Answer:
Achieving high regioselectivity in Suzuki-Miyaura couplings of substituted bromo-oxazoles is a common challenge. The C2 position of the oxazole ring is inherently more electron-deficient, making it more susceptible to oxidative addition by the palladium catalyst.[1] However, steric hindrance and the electronic nature of other substituents can influence the reaction outcome. To favor C2-arylation, consider the following strategies:
Underlying Principle: The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the regioselectivity of Suzuki-Miyaura reactions.[2][3][4] By carefully selecting these components, you can modulate the steric and electronic environment around the palladium center, thereby directing the oxidative addition to the desired C2 position.
Recommended Protocol for C2-Selective Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are robust and commonly used catalysts for Suzuki couplings.[3][5] |
| Ligand | Triphenylphosphine (PPh₃) or dppf (if using PdCl₂) | PPh₃ is a relatively small and electron-rich ligand that can facilitate oxidative addition at the sterically accessible C2 position. |
| Base | K₂CO₃ or Cs₂CO₃ | These bases are effective in promoting the transmetalation step without causing significant side reactions.[4] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A biphasic solvent system is often crucial for successful Suzuki couplings.[4] |
| Temperature | 80-100 °C | Heating is typically required to drive the reaction to completion. |
Step-by-Step Experimental Protocol:
-
To a dry reaction vessel, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium pre-catalyst (0.05-0.10 eq.) and the ligand (if required).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am attempting a Sonogashira coupling, but I am observing low yields and the formation of homocoupled alkyne byproducts. How can I optimize this reaction for C2-alkynylation?
Answer:
Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons.[6][7] Low yields and homocoupling are often indicative of suboptimal reaction conditions. To enhance the efficiency and selectivity of C2-alkynylation, the following points should be addressed:
Underlying Principle: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.[6] Careful control of catalyst loading, base, and solvent is critical to minimize side reactions like Glaser coupling (homocoupling of the alkyne).
Recommended Protocol for C2-Selective Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira reactions.[6] |
| Copper Co-catalyst | CuI (Copper(I) iodide) | CuI is the most common and reliable co-catalyst for this transformation.[6] |
| Ligand | PPh₃ | Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst. |
| Base | A bulky amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) | The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed.[7] |
| Solvent | Anhydrous THF or DMF | These polar aprotic solvents are suitable for solubilizing the reactants and catalysts. |
| Temperature | Room temperature to 60 °C | Milder conditions can often suppress homocoupling. |
Step-by-Step Experimental Protocol:
-
To a dry, inert-atmosphere reaction vessel, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and the copper(I) iodide (0.05-0.1 eq.).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium pre-catalyst (0.02-0.05 eq.) and the ligand (if necessary).
-
Stir the reaction at the appropriate temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product via column chromatography.
Question 3: My Stille coupling reaction is sluggish and gives poor yields of the desired C2-coupled product. What can I do to improve the reaction efficiency?
Answer:
The Stille coupling is a versatile cross-coupling reaction that utilizes organostannane reagents.[8] Sluggish reactions and low yields can often be attributed to issues with catalyst activity or the transmetalation step.
Underlying Principle: The efficiency of the Stille coupling is highly dependent on the palladium catalyst and the ability of the organostannane to transmetalate its organic group to the palladium center.[9] The choice of ligand and the use of additives can significantly accelerate this process.
Recommended Protocol for an Efficient C2-Selective Stille Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | These are highly active catalysts for Stille couplings.[8] |
| Ligand | PPh₃ or AsPh₃ (Triphenylarsine) | Triphenylarsine can sometimes be a more effective ligand than triphenylphosphine in Stille reactions. |
| Solvent | Anhydrous and degassed Toluene or DMF | These solvents are commonly used for Stille couplings. |
| Additive | LiCl (Lithium Chloride) | The addition of LiCl can accelerate the transmetalation step by forming a more reactive organostannane species. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Step-by-Step Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq.) and the organostannane reagent (1.1-1.3 eq.) in the anhydrous solvent.
-
Add LiCl (2.0-3.0 eq.) to the mixture.
-
Add the palladium pre-catalyst (0.05-0.1 eq.) and the ligand.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the intrinsic electronic properties of the oxazole ring in Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, and how do they influence regioselectivity?
The oxazole ring is an electron-deficient heterocycle. The nitrogen atom at the 3-position and the oxygen atom at the 1-position both exert an electron-withdrawing inductive effect. This makes the carbon atoms of the ring electrophilic. The C2 position is generally considered the most electron-deficient due to its proximity to both heteroatoms, making it the most susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][10] The ethyl carboxylate group at the C4 position further withdraws electron density from the ring, enhancing the electrophilicity of all ring carbons. The methyl group at the C5 position is a weak electron-donating group.
Q2: How do steric effects influence the regioselectivity of these reactions?
Steric hindrance can play a significant role in directing the regioselectivity. While the C2 position is electronically favored for attack, it is flanked by the C5-methyl group. In cases where the incoming nucleophile or the organometallic reagent is bulky, attack at the less sterically hindered C5 position (if a suitable leaving group were present there) or a slower reaction at C2 might be observed. The choice of a bulky phosphine ligand on the palladium catalyst can also be used to intentionally direct the reaction to a less hindered site.
Q3: Can nucleophilic aromatic substitution (SNAr) be performed on this substrate, and what would be the expected regioselectivity?
Yes, nucleophilic aromatic substitution (SNAr) is a viable reaction for this substrate. Given that the C2 position is the most electron-deficient, it is the most likely site for nucleophilic attack.[11][12] The presence of the electron-withdrawing ethyl carboxylate group at C4 further activates the ring towards SNAr.[12] Therefore, reaction with a strong nucleophile would be expected to yield the C2-substituted product.
Diagram of Regioselectivity Factors:
Caption: Factors influencing regioselectivity.
Q4: Are there any alternative cross-coupling reactions that are known to be highly regioselective for the C2 position of 2-bromooxazoles?
Besides the commonly employed Suzuki, Sonogashira, and Stille couplings, the Negishi coupling (using organozinc reagents) can also be a highly effective and regioselective method for C2-functionalization.[13] Organozinc reagents are often prepared from the corresponding organolithium or Grignard reagents and can exhibit excellent functional group tolerance.
Troubleshooting Flowchart:
Sources
- 1. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
"alternative catalysts for cross-coupling with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate"
Technical Support Center: Cross-Coupling with Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Welcome to the technical support resource for cross-coupling reactions involving Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block and may encounter challenges with standard cross-coupling protocols. We will explore the underlying chemical principles of common issues and provide field-proven alternative catalytic systems and troubleshooting strategies.
The structure of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate presents a unique set of challenges and opportunities in transition-metal catalysis. The C-2 position, activated by the bromine leaving group, is adjacent to the oxazole nitrogen. This proximity can lead to catalyst inhibition or deactivation, as the nitrogen's lone pair can coordinate to the metal center, disrupting the catalytic cycle.[1][2] This guide provides solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-bromo-oxazoles like this one often challenging?
A: The primary difficulty stems from the chemical nature of the oxazole ring itself. Five-membered nitrogen-containing heterocycles are known to be challenging coupling partners.[2] The lone pair of electrons on the oxazole nitrogen can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, resulting in low or no product yield. This issue is particularly pronounced in reactions that require elevated temperatures, where catalyst stability is paramount.
Q2: What are the main classes of alternative catalysts to palladium for this substrate?
A: When standard palladium catalysts fail, exploring catalysts based on other transition metals is a logical next step. The most prominent and successful alternatives include:
-
Nickel Catalysts: Nickel-catalyzed cross-coupling reactions, particularly reductive cross-electrophile couplings, have emerged as powerful alternatives to palladium-based methods for biaryl synthesis.[3][4] They often operate via different mechanisms that can be less sensitive to inhibition by N-heterocycles.
-
Copper Catalysts: Copper can be used either as a co-catalyst to facilitate challenging palladium-catalyzed reactions or as the primary catalyst in palladium-free systems.[5] Copper-catalyzed C-O and Sonogashira-type couplings are well-established.[6][7]
-
Iron Catalysts: Iron is an attractive alternative due to its low cost, low toxicity, and abundance. Iron-catalyzed cross-coupling reactions are a growing field, offering a sustainable approach to C-C bond formation, although they may require specific ligand systems to achieve high efficiency.[8][9]
Q3: When should I consider a palladium-free catalyst system over optimizing a palladium-based one?
A: Consider switching to a palladium-free system under the following circumstances:
-
Persistent Low Yields: If extensive optimization of a palladium system (screening ligands, bases, solvents, and temperatures) fails to provide satisfactory yields, an alternative metal catalyst may offer a more effective mechanistic pathway.
-
Product Purity Requirements: In pharmaceutical applications, stringent limits on residual heavy metals are critical. Removing palladium residues can be costly and difficult. Using less toxic and more easily removed metals like iron can be highly advantageous.
-
Cost and Sustainability: For large-scale synthesis, the high cost of palladium and its specialized ligands can be prohibitive. Earth-abundant metals like nickel and iron offer a more economical and sustainable alternative.[10]
Troubleshooting Guide: Common Issues & Solutions
Problem: My Suzuki-Miyaura coupling reaction is giving low to no yield.
This is the most frequently encountered issue. The cause is often multifaceted, but typically revolves around catalyst performance.
-
Suspected Cause: Palladium catalyst deactivation by the oxazole nitrogen. The electron-rich nature of the substrate, despite the C4-ester, can make oxidative addition sluggish with certain catalysts.[11]
-
Solution 1: Employ a More Robust Palladium Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be effective. The key is to use a catalyst system with bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, outcompeting the rate of catalyst inhibition.
-
Recommended Ligands: Buchwald biarylphosphine ligands are designed for challenging substrates. For N-heterocycles, tBuBrettPhos has shown exceptional performance.[2]
-
Recommended Precatalyst: Using a pre-formed palladacycle, like the tBuBrettPhos G3 precatalyst, ensures the efficient generation of the active catalytic species.
-
-
Solution 2: Switch to a Nickel-Based Catalyst System. Nickel catalysts are excellent for coupling heteroaryl halides and are often more tolerant of functional groups that poison palladium. A reductive cross-electrophile coupling is a powerful strategy.[3][12]
-
Causality: This approach avoids the need for pre-formed organometallic reagents (like boronic acids) and instead couples two electrophiles using a stoichiometric reductant (e.g., Zinc or Manganese). The mechanism is less susceptible to inhibition by the oxazole nitrogen.
-
See Protocol 1 below for a detailed experimental procedure.
-
Catalyst System Comparison for Suzuki-Miyaura Type Coupling
| Parameter | System A: Optimized Palladium | System B: Nickel (Reductive Coupling) | System C: Standard Palladium |
| Catalyst | tBuBrettPhos Pd G3 (2 mol%) | NiBr₂·diglyme (5-10 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | tBuBrettPhos (integrated) | 4,4′-Di-tert-butyl-2,2′-bipyridine | Triphenylphosphine (integrated) |
| Coupling Partner | Arylboronic Acid | Aryl Bromide/Chloride | Arylboronic Acid |
| Base/Reductant | K₃PO₄ | Zn dust | Na₂CO₃ or K₂CO₃ |
| Solvent | t-BuOH/H₂O or Dioxane | DMF or DMAc | Toluene/EtOH/H₂O |
| Temperature | 80-110 °C | 25-60 °C | 80-110 °C |
| Typical Yield | Good to Excellent | Good to Excellent | Poor to Moderate |
| Key Advantage | High yields for difficult substrates | Tolerates sensitive groups, avoids boronates | Readily available catalyst |
| Consideration | Higher catalyst/ligand cost | Requires stoichiometric reductant | Prone to failure with this substrate |
Problem: My Sonogashira coupling with terminal alkynes is inefficient.
Standard Sonogashira conditions (a palladium catalyst with a copper(I) co-catalyst) can also fail with this substrate for the same reasons of catalyst inhibition.[13]
-
Suspected Cause: Dual poisoning of both the palladium and copper catalysts, or formation of undesired homocoupled alkyne (Glaser coupling).
-
Solution: Utilize a Palladium-Free, Copper-Catalyzed Sonogashira Protocol. For certain substrates, copper(I) alone can effectively catalyze the coupling of terminal alkynes with aryl bromides, completely avoiding the use of palladium.[6][14]
-
Causality: This method leverages the intrinsic reactivity of a copper acetylide intermediate with the aryl bromide. The absence of palladium eliminates the primary site of catalyst inhibition by the oxazole. The choice of ligand for the copper is critical to facilitate the reaction.
-
See Protocol 2 below for a detailed experimental procedure.
-
Problem: My Buchwald-Hartwig amination is not working.
C-N bond formation is notoriously sensitive to the electronic and steric properties of both coupling partners. The oxazole substrate requires a highly active catalyst system.
-
Suspected Cause: The L-Pd-Amine complex is not undergoing reductive elimination, or the initial oxidative addition is too slow. This is a common failure mode with electron-rich heteroaryl halides.[15]
-
Solution: Use a Modern Generation Buchwald Ligand System. The development of Buchwald-Hartwig amination has produced generations of increasingly active catalyst systems.[16] For a substrate like Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a state-of-the-art system is required.
-
Recommended Ligands: Use bulky, electron-rich biaryl monophosphine ligands such as RuPhos or BrettPhos .
-
Recommended Base: A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17]
-
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Cross-Coupling of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate with an Aryl Bromide
This protocol is adapted from methodologies developed for heteroaryl cross-electrophile coupling.[3]
-
Preparation: In a glovebox, add NiBr₂·diglyme (0.05 mmol, 5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (0.06 mmol, 6 mol%), and activated Zinc dust (1.5 mmol, 1.5 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: Add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 mmol, 1.0 equiv) and the desired aryl bromide (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add 5 mL of anhydrous dimethylacetamide (DMAc).
-
Reaction: Seal the vial, remove it from the glovebox, and stir the mixture vigorously at 50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, and carefully quench with 1 M HCl. Filter the mixture through a pad of celite to remove zinc dust, washing with ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Free, Copper-Catalyzed Sonogashira Coupling
This protocol is based on emerging palladium-free methodologies.[6]
-
Preparation: To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%) and Bathophenanthroline (0.12 mmol, 12 mol%).
-
Reagent Addition: Add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 mmol, 1.0 equiv) and a suitable base such as K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Degassing: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add 5 mL of anhydrous dioxane via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 18-36 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NH₄Cl solution (to remove copper salts), then brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
Decision Tree for Catalyst Selection
This diagram provides a logical workflow for choosing an appropriate catalytic system when encountering issues with the cross-coupling of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Caption: Catalyst selection workflow for troubleshooting.
Simplified Catalytic Cycle for Ni-Catalyzed Reductive Cross-Coupling
This diagram illustrates a plausible mechanistic pathway for the nickel-catalyzed reaction, highlighting its key differences from a traditional palladium-catalyzed Suzuki cycle.
Caption: Simplified Ni-catalyzed reductive coupling cycle.
References
-
Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Devi, M. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available at: [Link]
-
MacLachlan, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC, PubMed Central. Available at: [Link]
-
Musso, A., et al. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
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Bellina, F., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available at: [Link]
-
Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters. Available at: [Link]
-
Guzman-Martinez, A., & Carrow, B. P. (n.d.). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, ACS Publications. Available at: [Link]
-
Biswas, S., et al. (2022). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society. Available at: [Link]
-
Lu, X., et al. (2019). Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides. Chemical Communications, RSC Publishing. Available at: [Link]
-
Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Protsailo, L. V., & Kurmakova, N. I. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
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Dahl, J. E. T. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Wang, X., et al. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Organic Letters, ACS Publications. Available at: [Link]
-
ResearchGate Community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Shields, J. D., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. Available at: [Link]
-
Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
-
Reddit r/Chempros Community. (2019). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Wang, D., et al. (2022). Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. ChemRxiv. Available at: [Link]
-
Probst, N. P., et al. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. Available at: [Link]
-
Liang, Y., et al. (2018). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Eigenberger, G., & Wiese, K.-D. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Wang, X., et al. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. PubMed. Available at: [Link]
-
Mao, J., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, RSC Publishing. Available at: [Link]
-
El-Boraey, H. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at: [Link]
-
Chen, K., & Li, X. (2016). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, RSC Publishing. Available at: [Link]
-
Various Authors. (n.d.). Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2022). Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. PMC. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chen, J., et al. (2020). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]
-
Various Authors. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Lu, X., et al. (2019). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. The Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Various Authors. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available at: [Link]
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- 7. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iron-catalysed enantioselective Suzuki–Miyaura coupling of racemic alkyl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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"workup procedure to remove impurities from Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate"
Product Focus: Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
Welcome to the technical support center for synthetic chemistry applications. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and procedural information for the workup and purification of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and ensure the isolation of a high-purity final product.
| Compound Property | Value |
| Chemical Name | Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate |
| CAS Number | 1187582-59-7[1] |
| Molecular Formula | C₇H₈BrNO₃[1] |
| Molecular Weight | 234.05 g/mol [1] |
| Appearance | Typically a solid (e.g., pale yellow or off-white)[2] |
| Hydrogen Bond Acceptors | 4[1] |
| Rotatable Bond Count | 3[1] |
Core Principles of Purification
Successfully purifying a target compound from a crude reaction mixture is a critical step in organic synthesis. The process hinges on exploiting the differences in physicochemical properties between the desired product and any impurities.[3][4] These impurities can include unreacted starting materials, reagents, catalysts, and byproducts. A standard purification workflow involves an initial aqueous workup to remove the bulk of water-soluble and acidic/basic impurities, followed by more refined techniques like column chromatography or recrystallization to achieve high purity.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate?
A1: While every reaction is unique, common impurities typically fall into these categories:
-
Acidic Impurities: Catalytic acids (e.g., H₂SO₄) or acidic byproducts formed during the reaction or quench step.[7]
-
Basic Impurities: Unreacted amine starting materials or basic catalysts (e.g., triethylamine).[8]
-
Unreacted Reagents: Excess starting materials or reagents like N-bromosuccinimide (NBS) if used for bromination.[9]
-
Water-Soluble Byproducts: Salts (e.g., triethylamine hydrochloride) formed during the reaction.[7]
Q2: Why is an aqueous workup necessary?
A2: An aqueous workup is the first line of defense in purification. It uses liquid-liquid extraction to separate compounds based on their solubility in two immiscible liquids (typically an organic solvent and water).[8][10] By washing the organic layer containing your product with different aqueous solutions, you can selectively remove specific types of impurities. For example, a wash with aqueous sodium bicarbonate will neutralize and remove acidic impurities.[8][11]
Q3: My product seems to be somewhat water-soluble. How can I prevent losing it during the aqueous workup?
A3: This is a common concern with polar organic molecules. To minimize product loss:
-
Use Brine Washes: After aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). Brine reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.[7]
-
Back-Extraction: If you suspect significant product loss, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Minimize Water Volume: Use the minimum effective volume of aqueous solution for your washes.
Q4: What is the best method to achieve >99% purity for my final compound?
A4: After a thorough aqueous workup, either flash column chromatography or recrystallization is recommended for achieving high purity.
-
Flash Column Chromatography is excellent for separating compounds with different polarities and is effective for removing closely related side products.[12]
-
Recrystallization is a highly effective technique for purifying solid compounds. It can yield material of very high purity, provided a suitable solvent system is found. For a related compound, a mixture of petroleum ether and ethyl acetate was used to obtain X-ray quality crystals, suggesting a similar non-polar/polar solvent system could be effective.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| An emulsion (a stable, cloudy layer between the organic and aqueous phases) forms in the separatory funnel.[13] | - High concentration of detergents or polar byproducts.- Vigorous shaking. | - Wait: Allow the funnel to stand undisturbed for 10-20 minutes.- Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer, which helps break emulsions.[7]- Filter: Pass the entire mixture through a pad of Celite or glass wool. |
| Upon adding sodium bicarbonate solution, the mixture fizzes violently and overflows.[13] | Rapid neutralization of a significant amount of residual acid, producing CO₂ gas. | - Add the bicarbonate solution slowly and in small portions.- Swirl the separatory funnel gently before stoppering and shaking.- Vent the separatory funnel frequently by inverting it and opening the stopcock.[13] |
| After the workup and solvent evaporation, I can't find my product or the yield is extremely low.[14] | - The product may be unexpectedly soluble in the aqueous layer.- The product may be volatile and was lost during evaporation.- The product may have decomposed upon exposure to acid or base during the workup.[14] | - Check Aqueous Layers: Before discarding, test the aqueous layers by TLC or a small-scale extraction to see if the product is present.- Check Rotovap Trap: Check the solvent collected in the rotary evaporator's bump trap.- Test Stability: Before the full workup, test the stability of a small sample of your crude product to the planned acidic/basic wash conditions.[14] |
| The product "oils out" instead of crystallizing during recrystallization.[15] | - The solution is supersaturated, and the compound is coming out of solution above its melting point.- High levels of impurities are depressing the melting point. | - Re-heat and Add Solvent: Re-heat the solution until the oil redissolves, add a small amount of additional "soluble" solvent, and allow it to cool more slowly.[15]- Scratch: Use a glass rod to scratch the inside surface of the flask to induce nucleation.- Seed: Add a tiny crystal of pure product to the cooled solution. |
| The crude NMR spectrum looks messy and uninterpretable . | - Presence of paramagnetic impurities.- Significant amounts of residual solvents or salts. | - Don't rely solely on crude NMR. [14] Proceed with the workup and purification. A preliminary purification via a silica gel plug can often improve spectral quality enough for an initial assessment. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
This protocol is designed to remove acidic, basic, and water-soluble impurities.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane). A volume 3-5 times that of the initial reaction solvent is a good starting point.
-
Water Wash: Add an equal volume of deionized water. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30 seconds. Allow the layers to separate fully. Drain and discard the lower aqueous layer.[6][7]
-
Acidic Impurity Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Add slowly to control any effervescence from acid neutralization.[13] Shake gently, venting frequently. Allow the layers to separate, then drain and discard the aqueous layer. It can be useful to test the pH of the aqueous layer to ensure it is neutral or basic.[7]
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake for 30 seconds. This step helps remove residual water and break any minor emulsions.[7] Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.[10]
-
Filtration & Concentration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution using a rotary evaporator to obtain the crude, worked-up product.[6]
Protocol 2: Flash Column Chromatography
This is a standard method for purifying compounds based on polarity.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (mobile phase).
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexanes:Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent via rotary evaporation.
Protocol 3: Recrystallization
This protocol is ideal for obtaining highly pure crystalline solids.[16]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[16] For this molecule, consider systems like Ethyl Acetate/Hexanes, Toluene, or Ethanol/Water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[16] Slow cooling is crucial for forming pure crystals.[15]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[16]
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Workflow Visualization
The following diagram outlines the logical flow of the complete purification procedure, from the initial reaction mixture to the final, pure product.
Caption: General purification workflow for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
References
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Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Advion. Retrieved from [Link]
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Theory of Aqueous Workup. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
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Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Nichols, L. (2021). Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry For Everyone. (2024). What Is Workup In Organic Chemistry? YouTube. Retrieved from [Link]
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How To Run A Reaction: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Dhaifallah, H. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
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The Chemistry Teacher. (2014). Organic Practical Setup 5. Washing to remove acid impurities. YouTube. Retrieved from [Link]
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Experiment 6 EXTRACTION: A SEPARATION AND PURIFICATION TECHNIQUE. (n.d.). San José State University. Retrieved from [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017). ResearchGate. Retrieved from [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]
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5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Ethyl 5-methylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information for Iridium Catalyzed Intramolecular Cyclization of Allyl Alcohol-Indole Hybrids. (n.d.). Indian Institute of Technology Bombay. Retrieved from [Link]
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4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Liquid–Liquid Continuous Extraction and Fractional Distillation for the Removal of Organic Compounds from the Wastewater of the Oil Industry. (2019). MDPI. Retrieved from [Link]
-
Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. (n.d.). University of Idaho. Retrieved from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). ResearchGate. Retrieved from [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). National Institutes of Health. Retrieved from [Link]
- Method for extracting bromine from bromine-containing wastewater. (2014). Google Patents.
-
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate and its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the oxazole scaffold remains a cornerstone for the synthesis of a diverse array of biologically active molecules. The strategic functionalization of this privileged heterocycle is paramount in fine-tuning pharmacological profiles. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate and its chloro analog, Ethyl 2-chloro-5-methyl-oxazole-4-carboxylate . By examining their performance in pivotal synthetic transformations, supported by established chemical principles and illustrative experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.
The Decisive Role of the Halogen: An Overview of Reactivity Principles
The choice between a bromo or a chloro substituent at the C2 position of the oxazole ring is a critical determinant of its synthetic utility. This decision directly impacts reaction kinetics, yields, and the required reaction conditions for subsequent transformations. The C2 position of the oxazole ring is particularly susceptible to nucleophilic attack and is an ideal handle for introducing molecular diversity through various cross-coupling and substitution reactions.
The fundamental difference in reactivity between the bromo and chloro analogs stems from the inherent properties of the carbon-halogen bond. Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity trend follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[1] This trend dictates that the carbon-bromine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-limiting step in many cross-coupling cycles.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the outcome is more nuanced. While the greater electronegativity of chlorine can enhance the electrophilicity of the C2 carbon, the better leaving group ability of bromide often plays a more dominant role. The specific reaction conditions, the nature of the nucleophile, and the solvent system can all influence the relative reactivity.
Comparative Analysis of Reactivity in Key Transformations
To provide a clear comparison, we will examine the expected reactivity of our two subject compounds in three ubiquitous synthetic methodologies: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and direct nucleophilic substitution.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. When comparing our two oxazole derivatives, the bromo analog is anticipated to exhibit superior performance.
| Feature | Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | Ethyl 2-chloro-5-methyl-oxazole-4-carboxylate |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More specialized catalysts with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) may be required. |
| Reaction Temperature | Mild to moderate (e.g., 80-100 °C) | Higher temperatures often necessary (e.g., >100 °C) |
| Reaction Time | Generally shorter | Longer reaction times are common |
| Yields | Good to excellent | Moderate to good, often requiring more optimization |
The enhanced reactivity of the bromo derivative is a direct consequence of the lower C-Br bond dissociation energy, facilitating the initial oxidative addition step in the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-arylated compounds. Similar to the Suzuki-Miyaura coupling, the bromo-oxazole is expected to be the more reactive partner.
| Feature | Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | Ethyl 2-chloro-5-methyl-oxazole-4-carboxylate |
| Relative Reactivity | High | Moderate |
| Typical Ligands | Standard biaryl phosphine ligands (e.g., BINAP) | Bulky, electron-rich ligands are often necessary (e.g., Josiphos, Buchwald ligands) |
| Base | Weaker bases can be effective (e.g., K₂CO₃, Cs₂CO₃) | Stronger, non-nucleophilic bases are typically required (e.g., NaOtBu, LHMDS) |
| Reaction Temperature | Moderate (e.g., 90-110 °C) | Higher temperatures are generally needed (e.g., >110 °C) |
| Yields | Good to excellent | Can be lower and more substrate-dependent |
The rationale for the higher reactivity of the bromo analog in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with the oxidative addition of the C-Br bond to the palladium(0) catalyst being more facile.[2]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-withdrawing nature of the oxazole ring, coupled with the ester functionality, renders the C2 position highly electrophilic and susceptible to attack by nucleophiles.
| Feature | Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | Ethyl 2-chloro-5-methyl-oxazole-4-carboxylate |
| Relative Reactivity | Generally higher due to better leaving group ability of bromide | Can be competitive, especially with hard nucleophiles |
| Reaction Conditions | Milder conditions, often proceeding at lower temperatures | May require higher temperatures or longer reaction times |
| Side Reactions | Generally clean substitutions | Potential for competing side reactions at higher temperatures |
| Yields | Typically high | Good to high, but may require more forcing conditions |
While chlorine's higher electronegativity slightly increases the electrophilicity of the C2 carbon, the superior leaving group ability of the bromide ion often leads to faster reaction rates for the bromo analog.
Sources
A Researcher's Guide to Differentiating Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate Isomers Through Spectroscopy
Abstract
In the intricate landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Constitutional isomers, molecules sharing an identical molecular formula but differing in atomic connectivity, often exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate and its closely related positional isomer, Ethyl 2-bromo-4-methyl-oxazole-5-carboxylate. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation. This document is intended for researchers, chemists, and quality control professionals who require definitive, evidence-based methods for isomer characterization.
The Synthetic Challenge: Distinguishing Positional Isomers
The synthesis of substituted heterocycles frequently yields mixtures of positional isomers. In the case of our target molecule, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (Isomer A), a common synthetic route could potentially produce Ethyl 2-bromo-4-methyl-oxazole-5-carboxylate (Isomer B) as a significant byproduct.
| Isomer A | Isomer B |
| Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate | Ethyl 2-bromo-4-methyl-oxazole-5-carboxylate |
| Molecular Formula: C₇H₈BrNO₃ | Molecular Formula: C₇H₈BrNO₃ |
| Molecular Weight: 249.05 g/mol | Molecular Weight: 249.05 g/mol |
Given their identical mass and composition, separating and identifying these isomers requires a nuanced approach that probes their distinct electronic environments. Spectroscopic techniques are the most effective tools for this purpose, providing a detailed fingerprint of each molecule's unique structure.
Analytical Workflow for Isomer Identification
A systematic analytical workflow ensures accurate and reproducible characterization. The process involves isolating the compounds, followed by a suite of spectroscopic analyses. Each technique provides complementary information, culminating in an irrefutable structural assignment.
Caption: Workflow for Isomer Separation and Characterization.
Comparative Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these isomers. It directly probes the chemical environment of each hydrogen and carbon atom, which is uniquely influenced by the positions of the electron-withdrawing bromine atom and ester group, and the electron-donating methyl group.
Causality of Chemical Shift Differences: The arrangement of substituents on the oxazole ring creates distinct electronic distributions. In Isomer A, the methyl group is at the C5 position, adjacent to the ring oxygen. In Isomer B, the methyl group is at the C4 position. This positional change significantly alters the shielding and deshielding effects experienced by the ring carbons and, to a lesser extent, the substituent protons, leading to predictable differences in their chemical shifts (δ).
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Multiplicity | Integration | Rationale for Differentiation |
| -O-CH₂ -CH₃ | ~4.40 | ~4.35 | Quartet (q) | 2H | The electronic effect of the C4 vs. C5 ester position causes a minor but measurable shift. |
| -O-CH₂-CH₃ | ~1.40 | ~1.38 | Triplet (t) | 3H | Subtle shift, less pronounced than the methylene protons. |
| Ring-CH₃ | ~2.60 | ~2.45 | Singlet (s) | 3H | Key Differentiator: The methyl group at C5 (Isomer A) is more deshielded than at C4 (Isomer B) due to proximity to the ring oxygen.[1] |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
¹³C NMR provides the most unambiguous differentiation, as the chemical shifts of the ring carbons are highly sensitive to substituent positions.[2][3]
| Assignment | Isomer A (Predicted δ, ppm) | Isomer B (Predicted δ, ppm) | Rationale for Differentiation |
| C =O (Ester) | ~161 | ~163 | Minor shift based on conjugation within the ring. |
| C 2-Br | ~140 | ~141 | The C2 carbon, directly attached to bromine, shows a similar, highly deshielded signal in both isomers. |
| C 4 | ~130 | ~148 | Primary Differentiator: In Isomer A, C4 is substituted with the ester. In Isomer B, it bears the methyl group, resulting in a dramatic upfield shift. |
| C 5 | ~158 | ~128 | Primary Differentiator: In Isomer A, C5 has the methyl group. In Isomer B, it is substituted with the ester, causing a significant downfield shift. |
| -O-CH₂ -CH₃ | ~62 | ~61.5 | Minor environmental differences. |
| Ring-CH₃ | ~12 | ~10 | The shielding environment for the methyl carbon differs slightly between the C4 and C5 positions. |
| -O-CH₂-CH₃ | ~14 | ~14 | Largely unaffected by ring substitution. |
Mass Spectrometry (MS): A Confirmation of Composition
Mass spectrometry confirms the molecular weight and elemental composition. While it cannot distinguish between constitutional isomers on its own, it provides crucial validation.
Key Features:
-
Molecular Ion (M⁺): Both isomers will exhibit a molecular ion peak at m/z ≈ 249 and 251.
-
Isotopic Pattern: The most characteristic feature is the presence of two peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units. This is the classic signature of a molecule containing one bromine atom (79Br and 81Br isotopes exist in an approximate 1:1 ratio).[4]
-
Fragmentation: While the molecular ion will be identical, the fragmentation patterns may show subtle differences in the relative abundances of daughter ions. The stability of the fragments formed upon cleavage of the ester or ring can be influenced by the substituent positions. Common fragments include the loss of an ethoxy radical (-•OCH₂CH₃, M-45) or the entire ethyl carboxylate group.[5][6]
Table: Expected MS Data
| Feature | Expected Observation (Isomer A & B) | Significance |
| Molecular Ion | Doublet at m/z ≈ 249/251 | Confirms MW and presence of one Bromine atom.[4][7] |
| M-45 Peak | [M-OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |
| M-73 Peak | [M-COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
FT-IR Spectroscopy: A Functional Group Screen
Infrared spectroscopy is excellent for confirming the presence of key functional groups but is the least effective technique for differentiating these specific positional isomers. The vibrational frequencies of the ester and oxazole moieties will be very similar in both molecules.
Table: Expected FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Confirmed |
| C=O Stretch (Ester) | 1720 - 1740 | Ethyl Carboxylate |
| C=N Stretch (Oxazole) | 1630 - 1660 | Oxazole Ring[8] |
| C-O-C Stretch (Oxazole/Ester) | 1200 - 1300 | Oxazole Ring and Ester |
| C-Br Stretch | 550 - 650 | Bromo-substituent |
Minor shifts in the fingerprint region (<1500 cm⁻¹) may exist but are difficult to assign without pure reference standards for direct comparison.
Standard Operating Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation. Phase and baseline correct the resulting spectrum and calibrate to the TMS peak at 0.00 ppm.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample (~100 µg/mL in methanol or acetonitrile) via direct infusion or through a GC inlet.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion cluster (M⁺ and M+2). Analyze the major fragment ions and compare their relative intensities.
FT-IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small, solvent-free amount of the purified solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label major peaks.
Conclusion
While FT-IR and Mass Spectrometry are essential for confirming functional groups and elemental composition, they fall short in reliably distinguishing between the positional isomers of Ethyl 2-bromo-oxazole-carboxylate. NMR spectroscopy, particularly ¹³C NMR, stands out as the most definitive and indispensable tool. The significant and predictable variations in the chemical shifts of the oxazole ring carbons (C4 and C5) provide an unambiguous structural fingerprint for each isomer. Supported by the more subtle but still valuable shifts in the ¹H NMR spectrum of the ring-bound methyl group, this multi-nuclear NMR approach provides the high-confidence data required for rigorous scientific research and development.
References
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Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
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Semantic Scholar. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]
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ACS Publications. (1980). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Retrieved from [Link]
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University of Groningen Research Portal. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. Retrieved from [Link]
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ACS Publications. (2013). Spectroscopic Characterization and Constitutional and Rotational Isomerism of ClC(O)SCN and ClC(O)NCS. The Journal of Physical Chemistry A. Retrieved from [Link]
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Pearson. (n.d.). Constitutional Isomers Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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A Researcher's Guide to the Biological Activity Screening of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate Derivatives
For drug development professionals and researchers in medicinal chemistry, the oxazole scaffold represents a privileged heterocyclic motif due to its presence in numerous biologically active compounds.[1] Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive framework for the biological activity screening of a novel series of compounds: Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate derivatives.
While specific experimental data for this particular series is not yet broadly available in published literature, this guide will provide established, detailed protocols for evaluating their potential therapeutic applications. We will explore the methodologies for antimicrobial, anticancer, and anti-inflammatory screening, drawing comparisons with standard drugs and outlining the causal relationships behind experimental choices. This document is designed to be a self-validating system, empowering researchers to generate robust and reproducible data.
Comparative Analysis of Biological Activities
The true potential of a novel compound series is revealed through direct comparison with existing standards. The following tables are templates for summarizing the quantitative data obtained from the screening assays detailed in this guide. For illustrative purposes, hypothetical data for derivatives of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (referred to as EBMO derivatives) are presented alongside common reference compounds.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| EBMO Derivative A | 16 | 32 | >64 |
| EBMO Derivative B | 8 | 16 | 32 |
| EBMO Derivative C | >64 | >64 | >64 |
| Ciprofloxacin (Antibacterial) | 1 | 0.5 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | 8 |
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |
| EBMO Derivative D | 12.5 | 8.2 | 15.1 |
| EBMO Derivative E | 5.8 | 3.1 | 7.9 |
| EBMO Derivative F | >50 | >50 | >50 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema at 4h)
| Compound (Dose) | Paw Edema Inhibition (%) |
| EBMO Derivative G (20 mg/kg) | 45.8 |
| EBMO Derivative H (20 mg/kg) | 62.3 |
| Vehicle Control | 0 |
| Indomethacin (10 mg/kg) | 75.2 |
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise in this area.[1] The broth microdilution method is a quantitative and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the determination of the MIC for the novel oxazole derivatives.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the EBMO derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.[6]
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with a known antibiotic like ciprofloxacin) and a negative control (microorganism in broth without any compound). A sterility control (broth only) should also be included.[6]
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
Anticancer Activity Screening
The oxazole core is a key pharmacophore in several anticancer agents.[3][5][9] A primary step in evaluating new compounds is to assess their cytotoxicity against various cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable and sensitive colorimetric method for this purpose.[10][11]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol details the procedure for evaluating the cytotoxic effects of the oxazole derivatives on adherent cancer cell lines.
Workflow for SRB Cytotoxicity Assay
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the EBMO derivatives. [12]
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Synthesis of the Parent Compound
The availability of the starting material is crucial for any screening campaign. While several methods for the synthesis of oxazole-4-carboxylates exist, a representative synthesis for a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been reported and can be adapted. [14]The synthesis of the core Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is also documented. [15]
Conclusion
This guide provides a robust framework for the comprehensive biological activity screening of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate derivatives. By employing these standardized and validated protocols, researchers can effectively evaluate the antimicrobial, anticancer, and anti-inflammatory potential of this novel compound series. The emphasis on comparative analysis with established drugs and the detailed, step-by-step methodologies are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process. The provided workflows and data presentation templates offer a clear path from experimental design to data interpretation, empowering researchers to unlock the therapeutic potential of new oxazole derivatives.
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate via X-ray Crystallography
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a halogenated heterocyclic compound with potential applications in drug discovery, precise structural validation is not merely a confirmatory step but a foundational pillar for understanding its chemical reactivity, biological activity, and solid-state properties.[1] This guide provides an in-depth comparison of methodologies for obtaining and validating the structure of this target molecule, with a core focus on the gold-standard technique: single-crystal X-ray diffraction.
While a specific crystal structure for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (CAS 1187582-59-7) is not publicly available as of this writing, we will draw upon the detailed crystallographic analysis of a closely related analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, to illustrate the principles and protocols. This comparative approach allows us to discuss the nuances of the experimental process with concrete data, providing a robust framework for researchers working with similar chemical entities.
The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the most powerful technique for determining the three-dimensional atomic arrangement of a molecule. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and understanding structure-activity relationships. The primary challenge, and often the rate-limiting step, in this process is the cultivation of a single crystal of sufficient size and quality.
A Comparative Look at Crystallization Techniques
The journey to a validated crystal structure begins with the art and science of crystallization. The choice of method is dictated by the physicochemical properties of the compound, such as its solubility and stability. For a small organic molecule like Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, several techniques can be employed, each with its own set of advantages and disadvantages.
| Crystallization Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | A near-saturated solution is allowed to slowly evaporate, increasing the solute concentration to the point of supersaturation and subsequent crystal formation. | Simple to set up; requires minimal equipment. | Can lead to the formation of a polycrystalline crust if evaporation is too rapid. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the solute drops, leading to crystallization. | Good for compounds with a significant temperature-dependent solubility; can produce large, well-formed crystals. | Requires careful control of the cooling rate to avoid the formation of multiple small crystals. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). Slow diffusion of the precipitant vapor into the compound solution induces crystallization. | Excellent for growing high-quality crystals from small amounts of material; allows for fine-tuning of the crystallization conditions. | Can be more complex to set up than other methods. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix. | Useful for compounds that are sensitive to temperature changes. | Can be challenging to set up without disturbing the solvent interface. |
For the analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, single crystals suitable for X-ray diffraction were successfully obtained by dissolving the compound in a hot solution of petroleum ether and ethyl acetate (95:5) and allowing it to cool slowly to room temperature. This suggests that slow cooling is a promising starting point for the target molecule.
Experimental Workflow: From Powder to Solved Structure
The following diagram and protocol outline the comprehensive workflow for the structural validation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate via single-crystal X-ray diffraction.
Caption: A flowchart illustrating the key stages in the structural validation of a small molecule using single-crystal X-ray crystallography.
Step-by-Step Protocol:
-
Synthesis and Purification: The initial step involves the chemical synthesis of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. Following synthesis, the crude product must be purified to a high degree, typically using techniques like column chromatography or recrystallization, to remove any impurities that could hinder crystal growth.
-
Crystal Growth: Based on the success with the analogue, a slow cooling approach is recommended.
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
A stream of cold nitrogen gas is typically used to cool the crystal, which minimizes thermal motion and radiation damage.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis.
-
The atomic positions and thermal parameters are then refined to achieve the best possible fit between the observed and calculated diffraction data.
-
-
Validation and Analysis:
-
The final refined structure is validated using software tools to check for geometric consistency and other potential issues.
-
A Crystallographic Information File (CIF) is generated, which contains all the information about the crystal structure and the data collection and refinement process.
-
The validated structure can then be analyzed to determine key geometric parameters (bond lengths, angles) and to identify and characterize any intermolecular interactions, such as hydrogen bonds or halogen bonds, which are particularly relevant for a brominated compound.
-
Interpreting the Crystallographic Data
The output of a successful X-ray crystallography experiment is a wealth of precise structural information. For the analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the key findings from the crystallographic analysis were:
-
Molecular Conformation: The analysis revealed the presence of two independent molecules in the asymmetric unit, arranged in an inverted planar orientation.
-
Intramolecular Interactions: The structure was stabilized by intramolecular C-H···O and C-H···N hydrogen bonds.
-
Intermolecular Interactions: Intermolecular C-H···O hydrogen bonds were also observed, which play a crucial role in the crystal packing.
-
Hirschfeld Surface Analysis: This analysis provided insights into the short intermolecular interactions, revealing that H···H interactions were the most significant contributor to the overall crystal packing.
For Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, a similar analysis would be expected to yield the precise conformation of the molecule and to identify the key intermolecular interactions that govern its solid-state structure. The presence of the bromine atom makes it a candidate for halogen bonding, a type of noncovalent interaction that is of increasing interest in drug design and materials engineering.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction is the definitive method for structure determination, it is not always feasible to obtain suitable single crystals. In such cases, or to provide complementary information, other analytical techniques can be employed.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity of atoms in a molecule and can be used to infer the three-dimensional structure in solution. | Provides structural information in the solution state, which can differ from the solid-state structure determined by X-ray crystallography. Does not provide the same level of precision for bond lengths and angles. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. | Confirms the molecular formula but does not provide information about the three-dimensional arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Confirms the presence of key functional groups but provides limited information about the overall molecular structure. |
| Powder X-ray Diffraction (PXRD) | Provides information about the crystalline phases present in a bulk sample. | Can be used to characterize the bulk material and to identify different polymorphs, but it does not provide the detailed atomic-level structural information of single-crystal XRD. |
The following diagram illustrates the decision-making process for choosing a structural validation method.
Caption: A decision tree for selecting an appropriate method for structural validation based on the availability of single crystals.
Conclusion
The structural validation of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a critical step in its development for potential applications in research and drug development. Single-crystal X-ray diffraction provides the most definitive and detailed structural information, and the protocols and comparative data presented in this guide offer a comprehensive framework for achieving this. By understanding the nuances of crystallization, data collection, and analysis, researchers can confidently determine the three-dimensional structure of this and other novel halogenated heterocycles, paving the way for a deeper understanding of their chemical and biological properties.
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A Comparative Guide to Brominated Oxazoles in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the oxazole scaffold is a privileged heterocycle, frequently appearing in biologically active molecules and natural products. The ability to functionalize this core structure with precision is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, with brominated oxazoles serving as versatile synthons. This guide provides an in-depth comparative analysis of different brominated oxazoles in key palladium-catalyzed reactions, offering insights into their reactivity, selectivity, and practical application.
Introduction: The Strategic Importance of Brominated Oxazoles
The position of the bromine atom on the oxazole ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. This is primarily due to the electronic and steric environment of the carbon-bromine bond. The oxazole ring is an electron-deficient heterocycle, and the electronegativity of the nitrogen and oxygen atoms impacts the electron density at each carbon position. Understanding the relative reactivity of 2-bromo-, 4-bromo-, and 5-bromooxazoles, as well as their di- and tri-brominated counterparts, is crucial for designing efficient and selective synthetic routes.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The three most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of brominated oxazoles are the Suzuki-Miyaura, Sonogashira, and Heck couplings. The choice of reaction depends on the desired carbon-carbon bond to be formed: sp²-sp² (Suzuki), sp²-sp (Sonogashira), or sp²-sp² (Heck, vinylation).
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis.[1] The reactivity of brominated oxazoles in this reaction is expected to follow the order of C-Br bond lability, which is influenced by the electronic character of the carbon atom.
Expected Reactivity Trend: 2-Bromooxazole > 5-Bromooxazole > 4-Bromooxazole
This trend is rationalized by the electronic nature of the oxazole ring. The C2 position is the most electron-deficient due to its proximity to both the nitrogen and oxygen atoms, making the C2-Br bond more susceptible to oxidative addition by the palladium(0) catalyst.[2] The C5 position is generally more reactive than the C4 position.
Table 1: Predicted Performance of Brominated Oxazoles in Suzuki-Miyaura Coupling
| Brominated Oxazole | Predicted Reactivity | Rationale | Potential Challenges |
| 2-Bromooxazole | High | Most electron-deficient position, facile oxidative addition. | Potential for competitive coordination of the oxazole nitrogen to palladium. |
| 4-Bromooxazole | Low | More electron-rich position, slower oxidative addition. | May require more forcing conditions or specialized catalyst systems. |
| 5-Bromooxazole | Moderate to High | Electronically activated, generally good reactivity. | - |
| 2,4-Dibromooxazole | Regioselective | Preferential coupling at the C2 position.[3][4] | Achieving selective mono-coupling can be challenging. |
| 2,5-Dibromooxazole | Regioselective | Preferential coupling at the C2 position. | Similar to 2,4-dibromooxazole, control of selectivity is key. |
| 4,5-Dibromooxazole | Moderate | Reactivity at both positions may be comparable. | Achieving regioselectivity can be difficult. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynylated oxazoles, which are valuable intermediates in medicinal chemistry.[5][6] The reaction involves the coupling of a terminal alkyne with an organic halide, co-catalyzed by palladium and copper.[7][8] The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here.
Table 2: Predicted Performance of Brominated Oxazoles in Sonogashira Coupling
| Brominated Oxazole | Predicted Reactivity | Rationale | Key Considerations |
| 2-Bromooxazole | High | Favorable electronic properties for oxidative addition. | Copper co-catalyst is typically required for high efficiency. |
| 4-Bromooxazole | Low | Less reactive C-Br bond. | May require higher temperatures and more active catalyst systems. |
| 5-Bromooxazole | Moderate to High | Good substrate for Sonogashira coupling. | - |
| Dibromooxazoles | Regioselective | C2 position is expected to react preferentially. | Careful control of stoichiometry is needed for mono-alkynylation. |
Heck Coupling: Olefinic Functionalization
The Heck reaction enables the vinylation of brominated oxazoles, offering a pathway to styrenyl- and other olefin-substituted derivatives.[9][10] The success of the Heck reaction is highly dependent on the catalyst system and reaction conditions.[11][12]
Table 3: Predicted Performance of Brominated Oxazoles in Heck Coupling
| Brominated Oxazole | Predicted Reactivity | Rationale | Important Factors |
| 2-Bromooxazole | High | Electron-deficient nature facilitates the reaction. | Base and solvent choice are critical for good yields. |
| 4-Bromooxazole | Low to Moderate | May require more forcing conditions. | Ligand selection can significantly impact reactivity.[13] |
| 5-Bromooxazole | Moderate to High | Generally a reliable substrate for Heck reactions. | - |
| Dibromooxazoles | Regioselective | Selective vinylation at the C2 position is anticipated. | Potential for di-vinylation under prolonged reaction times or with excess olefin. |
Mechanistic Insights: The "Why" Behind the Reactivity
The cornerstone of these palladium-catalyzed reactions is the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[2] The oxidative addition of the brominated oxazole to the palladium(0) complex is often the rate-determining step.[14][15]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the C2 position in the oxazole ring lowers the activation energy for oxidative addition, hence its higher reactivity. The choice of ligand on the palladium catalyst is also critical. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[16]
Experimental Protocol: A Framework for Comparative Study
To objectively compare the reactivity of different brominated oxazoles, a standardized experimental protocol is essential. The following Suzuki-Miyaura coupling protocol can serve as a starting point for such a study.
Materials:
-
Brominated oxazole (2-bromo-, 4-bromo-, or 5-bromooxazole) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the brominated oxazole, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This standardized protocol will allow for a direct comparison of reaction times and yields for the different brominated oxazole isomers.
Regioselectivity in Dibromooxazoles: A Synthetic Challenge
For dibrominated oxazoles, achieving regioselective mono-functionalization is a key synthetic challenge. The inherent reactivity difference between the C2, C4, and C5 positions can be exploited to achieve selectivity.
Caption: Predicted regioselectivity in the mono-functionalization of dibromooxazoles.
Generally, the more electron-deficient C2 position will react preferentially. By carefully controlling the stoichiometry of the coupling partner and the reaction time, selective mono-functionalization can often be achieved. For the synthesis of di-functionalized oxazoles, a sequential coupling strategy is typically employed, where the first coupling is performed at the more reactive position, followed by a second coupling at the less reactive position.
Conclusion and Future Outlook
Brominated oxazoles are indispensable building blocks in the synthesis of complex molecules. A thorough understanding of their relative reactivity in palladium-catalyzed cross-coupling reactions is essential for the rational design of synthetic strategies. While the general reactivity trends can be predicted based on the electronic properties of the oxazole ring, empirical optimization of reaction conditions remains crucial for achieving high yields and selectivities. Future research in this area will likely focus on the development of more active and selective catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups, further expanding the synthetic utility of these valuable heterocyclic intermediates.
References
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Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
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Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]
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Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]
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Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5555–5564. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Saikia, P., & Sarma, D. (2014). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
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Guéret, A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Karami, K., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
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Reddy, B. V. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2537–2545. [Link]
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Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. [Link]
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Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]
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Fisyuk, A. S., et al. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([14][16][17]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
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Malacarne, M. C., et al. (2020). Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. National Institutes of Health. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Keesara, S., & Parvathaneni, S. P. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure, 1128, 33-40. [Link]
-
Valente, C., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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de la Torre, M. G., & Sierra, M. A. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
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A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthetic heterocycle, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate, serves as a crucial building block in the development of novel pharmaceutical agents. Its utility in constructing more complex molecular architectures means that its purity is not merely a matter of quality control, but a fundamental prerequisite for reproducible downstream synthesis and reliable biological screening. The presence of unreacted starting materials, side-products, or degradation products can lead to ambiguous biological data, complicate reaction scale-up, and introduce regulatory hurdles.
This guide provides a comparative analysis of key analytical techniques for assessing the purity of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offer field-proven protocols, and present a framework for a self-validating, multi-faceted purity assessment strategy.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route. While various methods exist, a common approach to oxazole synthesis can inform our expectations of potential impurities. These may include unreacted starting materials, reagents from the bromination step, or isomers formed during cyclization. This foresight is critical in selecting analytical methods with the appropriate selectivity and sensitivity.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles.[] This guide focuses on a powerful triad of analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overall Purity Assessment Workflow
The following workflow illustrates a logical sequence for the comprehensive purity analysis of a newly synthesized batch of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Sources
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Oxazoles
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable. Among these, the oxazole core is a privileged structure, appearing in a multitude of biologically active compounds. The strategic functionalization of this core allows for the fine-tuning of molecular properties, making building blocks like Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate exceptionally valuable. This guide provides a comparative framework for benchmarking the efficiency of this reagent in two of the most powerful C-C bond-forming reactions in a chemist's toolkit: the Suzuki-Miyaura and Sonogashira cross-couplings.
The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed reactions, while the methyl and ethyl carboxylate groups at C5 and C4, respectively, offer additional points for diversification or influence the electronic properties of the ring system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block, providing both theoretical grounding and practical, field-proven protocols.
Comparative Benchmarking: Suzuki-Miyaura vs. Sonogashira Coupling
The choice between cross-coupling reactions is dictated by the desired final structure. The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl bonds, while the Sonogashira coupling is the premier method for installing an alkyne moiety, a key functional group in medicinal chemistry and materials science.
Core Mechanistic Principles
Both reactions are underpinned by a palladium catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent, which must be optimized for a specific substrate like Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
Performance Benchmarking and Recommended Conditions
While direct comparative kinetic data for Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is not extensively published, we can extrapolate from established protocols for similar bromo-heterocyclic systems to provide robust starting points for optimization.[3][4] The following tables summarize recommended conditions and expected performance metrics.
Table 1: Suzuki-Miyaura Coupling Parameters
The Suzuki-Miyaura reaction is highly reliable for coupling aryl and heteroaryl bromides. The key to success often lies in the judicious selection of the palladium source, ligand, and base.[1][5]
| Parameter | Recommended Condition | Rationale & Field Insights | Expected Yield |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is often more cost-effective and air-stable. Pd₂(dba)₃ is a reliable source of Pd(0) upon ligand association. For challenging couplings, higher catalyst loading may be required. | 80-95% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (2-10 mol%) | Bulky, electron-rich phosphine ligands facilitate the oxidative addition step, which is often rate-limiting for aryl bromides.[2] They also promote the final reductive elimination. | |
| Base | K₂CO₃, K₃PO₄, CsF (2-3 equiv.) | A strong, non-nucleophilic base is required to activate the boronic acid. K₃PO₄ is often effective for less reactive substrates. CsF can be beneficial in cases of boronic acid decomposition. | |
| Solvent | Dioxane/H₂O, Toluene, DMF | A polar aprotic solvent, often with water, is standard. The choice can significantly impact solubility and reaction rate. Rigorously degassed solvents are critical to prevent catalyst oxidation. | |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly for the less reactive C-Br bond compared to C-I. | |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. Reactions involving electron-poor boronic acids or sterically hindered partners may require longer times. |
Table 2: Sonogashira Coupling Parameters
The Sonogashira coupling's efficiency hinges on the synergy between the palladium and copper catalysts.[6][7] Copper-free versions exist but often require more specialized ligands or conditions.[6][7]
| Parameter | Recommended Condition | Rationale & Field Insights | Expected Yield |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (1-3 mol%) | Pd(PPh₃)₂Cl₂ is a classic, reliable choice. It is stable and readily available, serving as a precatalyst that is reduced in situ. | 75-90% |
| Copper Co-catalyst | CuI (1-5 mol%) | CuI is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[8] This step is significantly faster than direct reaction with the palladium complex. | |
| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is the standard and is often part of the precatalyst. Its role is to stabilize the Pd(0) species. | |
| Base | Et₃N, DIPEA (Solvent or co-solvent) | The amine base serves two purposes: it deprotonates the terminal alkyne and acts as a scavenger for the HBr generated, preventing side reactions. | |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, polar aprotic solvents are preferred to ensure solubility of all components and prevent quenching of reactive intermediates. | |
| Temperature | Room Temp to 60 °C | The copper co-catalyst greatly accelerates the reaction, often allowing for milder conditions than the Suzuki coupling.[8] | |
| Reaction Time | 2-12 hours | These reactions are typically faster than Suzuki couplings. Monitor by TLC or LC-MS for completion. |
Experimental Protocols & Workflow
Adherence to a systematic workflow is critical for reproducibility and success in cross-coupling reactions.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
This protocol is a robust starting point based on general procedures for heteroaryl bromides.[3][5]
-
Reagent Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere, which is crucial to prevent catalyst degradation.[1]
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Sonogashira Coupling of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
This protocol is adapted from standard Sonogashira procedures.[7][9]
-
Reagent Preparation: To a flame-dried Schlenk flask, add Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 3 mol%).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N) (typically a 2:1 ratio) via syringe. Subsequently, add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-6 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a highly versatile building block poised for efficient functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a reliable path to biaryl and vinyl-oxazole derivatives with expected high yields, though it requires elevated temperatures. In contrast, the Sonogashira coupling provides a milder and often faster route to valuable arylalkyne-oxazoles, benefiting from the dual palladium/copper catalytic system.
The protocols and comparative data presented herein serve as a scientifically-grounded starting point for researchers. While the provided conditions are robust, empirical optimization for each specific coupling partner is essential to maximize efficiency. By understanding the causality behind each experimental parameter, scientists can rationally troubleshoot and adapt these powerful synthetic methods to accelerate their research in drug discovery and materials science.
References
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- Technical Support Center: Optimizing Suzuki Coupling with Bromin
- Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-dihydroisoxazoles. Benchchem.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Selected examples of coupling of ethyl oxazole-4-carboxylate and thiazoles with aryl halides in DEC.
- Cross-Coupling Reactions on Azoles with Two and More Heteroatoms.
- An Efficient Synthesis of New Pyrazole-Linked Oxazoles via Sonogashira Coupling Reaction.
- Sonogashira Coupling. Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Recent Advances in Sonogashira Reactions.
- Sonogashira Coupling. Organic Chemistry Portal.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme Synthesis.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
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A Comparative Guide to Heterocyclic Building Blocks: Alternatives to Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate for Medicinal Chemistry
Introduction: The Strategic Role of Privileged Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is paramount. These frameworks dictate the three-dimensional orientation of pharmacophoric elements, influence physicochemical properties, and ultimately determine a compound's biological activity and pharmacokinetic profile. Among these, five-membered aromatic heterocycles are privileged structures, valued for their ability to act as bioisosteric replacements for other functionalities and their diverse electronic and hydrogen-bonding capabilities.[1][2]
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a quintessential example of a versatile building block. Its structure is primed for synthetic diversification: the C2-bromo atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the C4-ethyl ester provides a site for amide bond formation or further modification.[3] This guide provides an in-depth comparison of this key oxazole with its principal bioisosteric alternatives—thiazoles, isoxazoles, and pyrazoles. We will objectively compare their performance in cornerstone synthetic transformations, supported by representative experimental data, to empower researchers in making informed decisions for their specific molecular targets.
Section 1: The Reference Scaffold - Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
The utility of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate stems from its predictable reactivity. The electron-deficient nature of the oxazole ring facilitates oxidative addition of palladium(0) catalysts across the C-Br bond, a critical initiation step for many cross-coupling reactions.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Enables the formation of a C-C bond, typically with aryl or heteroaryl boronic acids, to introduce diverse substituents at the 2-position.[4][5]
-
Buchwald-Hartwig Amination: Facilitates the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines, a crucial transformation for building structures that interact with biological targets.[6][7]
Caption: Key cross-coupling reactions of the reference oxazole building block.
Section 2: Bioisosteric Alternatives: A Comparative Analysis
Bioisosterism, the practice of substituting one chemical group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry.[8] This section evaluates the most common and effective bioisosteres for the oxazole ring system.
Thiazole Analogues: The Sulfur Counterpart
The replacement of the oxazole's oxygen atom with sulfur to form a thiazole is a classic bioisosteric shift.[1] Thiazole-containing compounds are prevalent in numerous approved drugs.[9][10]
-
Rationale & Causality: Sulfur is larger and less electronegative than oxygen, which can alter the ring's aromaticity, dipole moment, and metabolic stability. The sulfur atom is a weaker hydrogen bond acceptor than oxygen, but its larger size can lead to favorable van der Waals interactions. This seemingly minor change can profoundly impact target binding and ADME (absorption, distribution, metabolism, and excretion) properties.[2][11]
-
Comparative Reactivity: Ethyl 2-bromothiazole-5-carboxylate is a direct analogue used in the synthesis of drugs like Febuxostat.[12] Generally, 2-bromothiazoles are excellent substrates for cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding their oxazole counterparts due to subtle differences in the electronic properties of the ring.
Isoxazole Isomers: Altering Heteroatom Geometry
Isoxazoles, as isomers of oxazoles, maintain the same atomic composition but differ in the arrangement of the nitrogen and oxygen atoms.[13][14] This rearrangement significantly alters the electronic distribution and the vector of the molecule's dipole moment.
-
Rationale & Causality: Shifting the nitrogen atom's position changes the orientation of potential hydrogen bond donors and acceptors relative to the substituents. This can be a critical strategy for optimizing interactions within a protein's binding pocket. For instance, using a building block like Ethyl 5-bromo-4-methylisoxazole-3-carboxylate repositions the reactive bromide and the ester functionalities.[15][16] Isoxazole rings are also found in many biologically active compounds and are considered stable, synthetically accessible scaffolds.[17]
-
Comparative Reactivity: The reactivity of bromoisoxazoles in cross-coupling is well-established. The specific isomer and position of the bromine atom (C3, C4, or C5) influence the ease of oxidative addition, but they remain viable and effective coupling partners.
Pyrazole Analogues: Introducing a Hydrogen Bond Donor
Pyrazoles contain two adjacent nitrogen atoms, a feature that distinguishes them significantly from oxazoles. They are often considered bioisosteres of phenyl rings but also serve as effective replacements for other five-membered heterocycles.[18][19]
-
Rationale & Causality: The N-H proton of an unsubstituted pyrazole provides a hydrogen bond donor functionality, a feature absent in the oxazole ring. This opens up new interaction possibilities with biological targets.[20] Furthermore, the exocyclic nitrogen can be substituted (e.g., alkylated), providing an additional vector for library synthesis and structure-activity relationship (SAR) exploration. This dual nature makes pyrazoles exceptionally valuable in drug design.[21]
-
Comparative Reactivity: 4-Bromopyrazoles are commonly used in cross-coupling reactions. While the presence of the acidic N-H can sometimes complicate reactions by interacting with bases, established protocols using appropriate protecting groups (like trityl) or specific base/ligand combinations allow for efficient coupling.[22][23]
Section 3: Performance Data Summary
To provide a quantitative comparison, the following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on these core scaffolds. The data is synthesized from multiple literature sources to provide a general performance benchmark.
| Building Block | Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |
| Ethyl 2-bromo-oxazole-4-carboxylate | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 - 95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 80 - 90 | |
| Ethyl 2-bromo-thiazole-5-carboxylate [12] | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 90 - 98 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / BINAP / NaOtBu | 75 - 90 | |
| Ethyl 5-bromo-isoxazole-3-carboxylate [15] | Suzuki-Miyaura | Heteroarylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 70 - 85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / RuPhos / K₃PO₄ | 70 - 85 | |
| Ethyl 4-bromo-pyrazole-3-carboxylate [23] | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 75 - 92 |
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₂ / tBuDavePhos / LiN(TMS)₂ | 60 - 70 |
Note: Yields are representative and can vary significantly based on specific substrates, ligands, bases, and reaction conditions.
Section 4: Validated Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-heterocycle (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1 ratio). The mixture should be sparged with argon for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.05 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Substrate Addition: Add the bromo-heterocycle (1.0 equiv).
-
Solvent and Amine Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude residue by flash column chromatography.
Section 5: Strategic Selection of Building Blocks: A Field-Proven Perspective
The choice of building block is not arbitrary; it is a strategic decision guided by the project's goals.
-
For Direct Analogue Synthesis: If the goal is to create a close analogue with potentially altered metabolic stability or slightly different electronics, the thiazole is the most logical first choice.
-
To Probe New Binding Interactions: If SAR suggests a different hydrogen bonding pattern could be beneficial, the pyrazole is an excellent choice due to its N-H donor and potential for N-substitution.
-
To Alter Dipole Moment and Vector Space: When needing to fundamentally change the orientation of substituents without drastically altering the core size, exploring different isoxazole isomers is a powerful strategy.
Caption: Decision tree for selecting an alternative heterocyclic building block.
Conclusion
While Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a potent and versatile building block, its utility is magnified when considered as part of a broader toolkit of bioisosteric alternatives. Thiazoles, isoxazoles, and pyrazoles each offer unique structural and electronic properties that can be strategically leveraged to overcome challenges in drug discovery, from improving metabolic stability to discovering novel, high-affinity binding interactions. By understanding the comparative reactivity and strategic rationale for deploying each scaffold, researchers can more efficiently navigate the complex chemical space toward the development of novel therapeutics.
References
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Nagamalleswari, K., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link][13]
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Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link][14]
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Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6243. [Link][8]
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Bakulev, V. A., et al. (2018). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 14, 1980–1986. [Link][28]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][7]
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Educational Administration: Theory and Practice. (2024). Systematic Review On Thiazole And Its Applications. kuey.net. [Link][2]
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MySkinRecipes. (n.d.). Ethyl 5-bromo-4-methylisoxazole-3-carboxylate. MySkinRecipes. [Link][15]
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Popova, E. A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. [Link][16]
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Li, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 105. [Link][19]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][30]
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Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4239–4253. [Link][17]
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ResearchGate. (2012). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link][23]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link][31]
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Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link][32]
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Twamley, B., et al. (2007). Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4566. [Link][33]
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Olinescu, A., & Nita, S. (1988). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. [Link][34]
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ResearchGate. (2022). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. [Link][35]
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ResearchGate. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link][36]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][5]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][37]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][38]
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Fida, M., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(10), 1335. [Link][39]
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Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link][40]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (CAS No. 1187582-59-7). While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can establish a robust safety protocol by analyzing data from structurally analogous brominated and substituted oxazole compounds. The guidance herein is synthesized from these analogues and established principles of laboratory safety for handling halogenated heterocyclic compounds.
The core structure, a substituted oxazole, is a common motif in pharmaceutically relevant molecules.[1] However, the presence of a bromine atom at the C2 position of the oxazole ring suggests a potential for increased reactivity and specific hazards. Nucleophilic substitution can occur at this position, and halogenated organic compounds frequently present irritant properties.[2] Therefore, we must proceed with the assumption that this compound may cause skin, eye, and respiratory irritation.[3][4]
Hazard Assessment and Core Safety Principles
Based on analogous compounds, Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate should be handled as a substance that can cause:
-
Skin Irritation: Direct contact may lead to redness, itching, or inflammation.[3]
-
Serious Eye Irritation: The compound, as a solid or in solution, can cause significant eye damage if splashed or otherwise introduced into the eyes.[3]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system.[3][4]
Given these potential hazards, all handling of this compound must be predicated on the principle of minimizing exposure through a combination of engineering controls and appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against direct chemical exposure. The following table summarizes the minimum required PPE for handling Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[5] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[3] |
| Skin Protection | - Gloves: Chemical-resistant nitrile gloves. Inspect for tears or holes before use.[5]- Lab Coat: A standard, long-sleeved laboratory coat. | Nitrile gloves provide adequate protection against incidental contact. A lab coat protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | All manipulations should be performed within a certified chemical fume hood.[3] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[7] |
| General Hygiene | Long pants and closed-toe shoes are mandatory. | Prevents accidental skin exposure on the lower body and feet. |
Operational and Disposal Workflow
A systematic workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the key steps for handling Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Compound (Inside Fume Hood):
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat or paper. Handle carefully to avoid generating dust.
-
Dissolution: When preparing a solution, add the solid compound slowly to the solvent to avoid splashing.
-
Reactions: Keep all reaction vessels containing the compound capped or covered and within the fume hood for the duration of the experiment.
-
-
Post-Handling and Decontamination:
-
Surface Cleaning: After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan
Proper segregation and disposal of chemical waste are crucial for environmental and personal safety.
-
Waste Segregation: All solid and liquid waste containing Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate must be segregated into a dedicated, clearly labeled hazardous waste container.[8]
-
Containerization:
-
Solid Waste: Place contaminated items such as weigh boats, gloves, and paper towels into a sealed, labeled plastic bag or container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled waste bottle.
-
-
Final Disposal: Dispose of the hazardous waste container according to your institution's and local environmental regulations. This typically involves collection by a certified waste disposal service.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate in a laboratory setting.
Caption: Workflow for handling and disposal of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate.
References
-
Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
PubChem. Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]
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ACS Publications. (1993). Oxazoles in organic chemistry. 2. Application to the synthesis of benzylisoquinoline alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. Oxazole. Retrieved from [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Taylor & Francis. Oxazole – Knowledge and References. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
